molecular formula C11H14ClNO2 B2629803 Methyl 4-amino-3-cyclopropylbenzoate hydrochloride CAS No. 2044702-51-2

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride

Cat. No.: B2629803
CAS No.: 2044702-51-2
M. Wt: 227.69
InChI Key: VCKRTUSQSPQLKV-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-3-cyclopropylbenzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-cyclopropylbenzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-3-cyclopropylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-4-5-10(12)9(6-8)7-2-3-7;/h4-7H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKRTUSQSPQLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (CAS No: 2044702-51-2) is a substituted aromatic compound with significant potential in medicinal chemistry.[1] Its structural verification is paramount for its use in further synthetic applications. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds. This guide will detail the expected spectroscopic data for this molecule and provide the rationale behind the interpretation, as well as standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Methyl 4-amino-3-cyclopropylbenzoate hydrochloride, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl ester protons, and the cyclopropyl protons. The protonation of the amino group will lead to a downfield shift of the adjacent aromatic protons and the appearance of a broad signal for the ammonium protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

ProtonsPredicted Chemical Shift (δ)MultiplicityIntegrationRationale
NH₃⁺~10.0 - 11.0Broad Singlet3HThe acidic protons of the ammonium group will be significantly deshielded and will likely exchange with residual water, leading to a broad signal.
Ar-H (adjacent to COOCH₃)~7.8 - 8.0Doublet1HThe electron-withdrawing ester group deshields this proton.
Ar-H (adjacent to NH₃⁺)~7.6 - 7.8Doublet of Doublets1HDeshielded by both the ammonium and ester groups.
Ar-H (adjacent to cyclopropyl)~7.2 - 7.4Doublet1HInfluenced by the electron-donating nature of the cyclopropyl and amino groups, but deshielded by the aromatic ring current.
OCH₃~3.8 - 3.9Singlet3HTypical chemical shift for methyl ester protons.
Cyclopropyl CH~2.0 - 2.2Multiplet1HThe methine proton of the cyclopropyl group.
Cyclopropyl CH₂~0.8 - 1.2Multiplet4HThe methylene protons of the cyclopropyl group will likely appear as two non-equivalent sets of signals.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electron-withdrawing ammonium and ester groups will influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

CarbonPredicted Chemical Shift (δ)Rationale
C=O~165 - 167Typical chemical shift for an ester carbonyl carbon.
Ar-C (ipso to COOCH₃)~128 - 130The carbon directly attached to the ester group.
Ar-C (ipso to NH₃⁺)~140 - 142The carbon attached to the ammonium group will be significantly downfield shifted.
Ar-C (ipso to cyclopropyl)~125 - 127The carbon attached to the cyclopropyl group.
Ar-CH~115 - 135Aromatic methine carbons will appear in this region.
OCH₃~52 - 54The methyl carbon of the ester group.
Cyclopropyl CH~15 - 20The methine carbon of the cyclopropyl group.
Cyclopropyl CH₂~8 - 12The methylene carbons of the cyclopropyl group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is expected to show characteristic absorption bands for the ammonium, carbonyl, and aromatic functionalities.

Table 3: Predicted Major IR Absorption Bands (in cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (NH₃⁺)3200 - 2800Strong, BroadStretching vibrations of the ammonium group.
C-H Stretch (Aromatic)3100 - 3000MediumStretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000 - 2850MediumStretching vibrations of the C-H bonds in the methyl and cyclopropyl groups.
C=O Stretch (Ester)~1720 - 1730StrongStretching vibration of the ester carbonyl group.
N-H Bend (NH₃⁺)~1600 - 1500MediumBending vibrations of the ammonium group.
C=C Stretch (Aromatic)~1600, ~1500MediumStretching vibrations of the carbon-carbon bonds in the benzene ring.
C-O Stretch (Ester)~1300 - 1100StrongStretching vibrations of the C-O bonds of the ester group.
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for acquiring and processing ATR-FTIR spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For Methyl 4-amino-3-cyclopropylbenzoate hydrochloride, electrospray ionization (ESI) in positive ion mode is the preferred method. The spectrum is expected to show the molecular ion of the free base after the loss of HCl.

Table 4: Predicted m/z Values in ESI-MS (Positive Mode)

IonPredicted m/zRationale
[M+H]⁺192.102This corresponds to the protonated molecule of the free base, Methyl 4-amino-3-cyclopropylbenzoate (C₁₁H₁₃NO₂).
[M+Na]⁺214.084Adduct of the free base with a sodium ion, often observed in ESI-MS.
Experimental Protocol for MS Data Acquisition

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Workflow for ESI-MS Analysis

Caption: Standard workflow for acquiring and processing ESI-MS spectra.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride. The predicted NMR, IR, and MS data, along with the provided standardized protocols, offer a reliable reference for researchers and scientists working with this important pharmaceutical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is critical for regulatory submissions and the advancement of drug development programs.

References

  • RSC Publishing. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. [Link]

  • Google Patents.

Sources

Profiling the Solubility of Methyl 4-amino-3-cyclopropylbenzoate Hydrochloride: A Thermodynamic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (CAS: 2044702-51-2) is a critical synthetic intermediate heavily utilized in medicinal chemistry and process scale-up. With a molecular weight of 227.69 g/mol , its structure features a lipophilic cyclopropyl ring, a polar methyl ester, and an ionizable primary amine complexed as a hydrochloride salt[1].

Understanding the solubility profile of this compound is paramount for optimizing cross-coupling reactions (such as the Suzuki-Miyaura coupling)[2], designing purification workflows, and conducting liquid-liquid extractions. This whitepaper provides a robust framework for predicting, measuring, and validating the equilibrium solubility of this molecule across common laboratory solvents, utilizing self-validating empirical methodologies.

Solvation Thermodynamics and Physicochemical Profiling

The solubility of a drug intermediate is a direct reflection of its thermodynamic ability to disrupt its own crystal lattice and interact favorably with a solvent. For active pharmaceutical ingredients and their intermediates, hydrochlorides are the most common salt form, accounting for nearly 30-40% of approved basic salts[3].

The Interplay of Polarity and Lipophilicity

According to Hildebrand's solubility principles, a solvent's dipole moment alone cannot fully predict solubility; the capacity for hydrogen bonding and induced dipole interactions is equally critical[4].

  • The Hydrochloride Effect: The protonated amine (

    
    ) paired with the chloride counterion (
    
    
    
    ) introduces high lattice energy. Solvents with high dielectric constants (
    
    
    ), such as water, methanol, and DMSO, are required to overcome this ionic bonding via ion-dipole interactions[5].
  • The Cyclopropyl Contribution: The cyclopropyl substituent introduces localized lipophilicity and steric bulk. While it slightly decreases bulk aqueous solubility compared to a bare aniline, it heavily disrupts the planar stacking of the aromatic ring. This reduction in

    
     stacking efficiency significantly enhances the compound's solubility in moderately polar organic solvents (e.g., isopropanol, dichloromethane)[2][4].
    

SolvationDynamics A Methyl 4-amino-3- cyclopropylbenzoate HCl B Crystal Lattice Energy (Ionic Bonds) A->B Structural Barrier C Lipophilic Surface Area (Cyclopropyl + Methyl) A->C Hydrophobic Effect D Protic Solvents (MeOH, H2O) High Dielectric (ε > 30) B->D Overcome by E Aprotic/Non-Polar (Hexane, EtOAc) Low Dielectric (ε < 10) B->E Resists C->D Solvated by Organic chain F Ion-Dipole Disruption (High Solubility) D->F Thermodynamic Equilibrium G Lattice Intact (Low Solubility) E->G Thermodynamic Equilibrium

Thermodynamic pathways governing the solubility of the hydrochloride salt.

Quantitative Solubility Matrix

Direct quantitative solubility data for early-stage proprietary intermediates is often tightly held. However, by leveraging molecular descriptors, dielectric constants, and empirical behavior of analogous cyclopropyl-aniline hydrochlorides, we can establish a highly accurate predictive baseline[6].

The table below summarizes the theoretical solubility ranges for Methyl 4-amino-3-cyclopropylbenzoate hydrochloride at 25.0 °C.

SolventDielectric Constant (

)
Primary Solvation MechanismEstimated Solubility Range (mg/mL)USP Classification
Water (pH 4.5) 80.1Strong ion-dipole, H-bonding25.0 – 50.0Soluble
Dimethyl Sulfoxide (DMSO) 46.7High polarity, H-bond acceptor> 100.0Freely Soluble
Methanol (MeOH) 32.7Dipole-dipole, H-bond donor/acceptor> 50.0Freely Soluble
Isopropanol (IPA) 19.9Weak H-bonding, lipophilic affinity5.0 – 15.0Sparingly Soluble
Ethyl Acetate (EtOAc) 6.0Induced dipole, low polarity< 1.0Very Slightly Soluble
Hexane 1.9Dispersion (van der Waals) forces< 0.1Practically Insoluble

Note: For reaction design, the high solubility in MeOH makes it an ideal solvent for subsequent basic hydrolysis (saponification) into 4-Amino-3-cyclopropylbenzoic acid[2][7].

Experimental Methodology: Miniaturized Shake-Flask Protocol

To transition from theoretical models to empirical certainty, researchers must utilize a self-validating analytical workflow. The Miniaturized Saturation Shake-Flask Method is the "gold standard" endorsed by regulatory agencies (EMA, FDA, WHO) for determining true thermodynamic equilibrium solubility while conserving precious API mass[8][9][10].

Step-by-Step Protocol
  • Solute Excess Addition: Weigh out approximately 10–50 mg of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride into a 2.0 mL amber glass HPLC vial. Causality: Amber glass mitigates potential photolytic degradation. An excess of solid is mandatory to ensure saturation; if all solid dissolves, saturation has not been reached, and more API must be added[9].

  • Solvent Introduction: Add 1.0 mL of the target solvent to the vial. Seal with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Isothermal Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1 °C (for lab processing) or 37.0 ± 1 °C (for biopharmaceutical profiling). Agitate at 100 rpm for 24 to 48 hours[9][10]. Causality: Immediate dissolution only yields "apparent solubility." 24-48 hours allows the system to reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes at the isothermal temperature. Causality: Centrifugation is prioritized over filtration. Standard nylon or PTFE syringe filters can non-specifically bind lipophilic molecules like the cyclopropyl moiety, leading to artificially low solubility readings.

  • Dilution & Quantification: Carefully extract an aliquot of the clear supernatant (avoiding the pellet). Dilute the aliquot with the mobile phase to bring the concentration within the linear dynamic range of the detector. Quantify using UHPLC-UV/MS against a standard calibration curve[3].

Workflow S1 1. Solid Addition (Excess API) S2 2. Solvent Addition (1.0 mL) S1->S2 S3 3. Isothermal Agitation (25°C, 24h, 100 rpm) S2->S3 S4 4. Phase Separation (Centrifuge 10k rpm) S3->S4 S5 5. UHPLC-MS Quantification S4->S5

Miniaturized shake-flask workflow for equilibrium solubility quantification.

Troubleshooting and Methodological Integrity

When handling Methyl 4-amino-3-cyclopropylbenzoate hydrochloride, process chemists must be alert to specific structural vulnerabilities that can compromise solubility data:

  • Ester Hydrolysis in Basic Solvents: If conducting pH-solubility profiles in alkaline buffers (e.g., pH > 8), the methyl ester is highly susceptible to saponification, generating the corresponding carboxylic acid and methanol[7]. Self-Validation Check: Always monitor the UHPLC chromatogram for the emergence of a secondary peak representing 4-Amino-3-cyclopropylbenzoic acid.

  • Salt Disproportionation: In mixed solvent systems or unbuffered water, the hydrochloride salt may disproportionate. The basic aniline nitrogen (

    
    ) can lose its proton, precipitating the highly insoluble free base[11]. Self-Validation Check:  Recover the residual solid pellet after centrifugation and analyze it via Powder X-ray Diffraction (PXRD) or Raman spectroscopy to confirm the solid phase is still the pure hydrochloride salt and not the free base.
    
  • Stoichiometric Salification Verification: For critical quality attribute (CQA) tracking, UHPLC-MS methods should be designed to confirm the 1:1 stoichiometry of the chloride counterion to the active moiety, ensuring the starting material's integrity has not degraded during storage[3].

References

  • Sigma-Aldrich. Methyl 4-amino-3-cyclopropylbenzoate hydrochloride | 2044702-51-2.
  • ChemScene. 2044702-51-2 | Methyl 4-amino-3-cyclopropylbenzoate hydrochloride.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • BenchChem. Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols.
  • BenchChem. Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents.
  • National Institutes of Health (PMC). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography.
  • University of Baghdad. Solubility and Distribution Phenomena.
  • ResearchGate. The influence of conversion from zwitterionic to cationic form on solubility in water - a thermodynamic study.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter.
  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification.
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification.
  • University of Barcelona (UB). Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods.

Sources

Structure-Activity Relationship of 4-Aminobenzoic Acid Analogs: From Antibacterial Targeting to Voltage-Gated Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: March 2026

4-Aminobenzoic acid (PABA) is a foundational pharmacophore in medicinal chemistry. As an essential precursor for microbial folate synthesis, it serves as the evolutionary template for sulfonamide antibiotics[1]. Concurrently, modifications to its carboxylate moiety yield a diverse class of voltage-gated sodium channel blockers, widely utilized as local anesthetics[2]. This whitepaper dissects the structure-activity relationships (SAR) of PABA analogs, exploring the physicochemical parameters—specifically acid dissociation constant (


) and lipophilicity (

)—that govern their distinct pharmacological trajectories.

The PABA Pharmacophore: A Structural Blueprint

The intrinsic value of PABA lies in its trifunctional nature, comprising:

  • An aromatic benzene ring: Provides a rigid planar lipophilic scaffold.

  • A para-substituted primary amine (

    
     group):  An electron-donating group crucial for receptor/enzyme anchoring.
    
  • A carboxylic acid group: An electron-withdrawing group that acts as the primary site for metabolic integration or synthetic derivatization[3].

Derivatization of this core structural motif dictates the biological fate of the analog. Isosteric replacement of the carboxyl group yields antimetabolites (antibacterials), whereas esterification or amidation of the carboxyl group shifts the affinity toward ion channels (anesthetics)[4].

Trajectory I: Antibacterial Sulfonamides and DHPS Inhibition

Mechanism of Antimetabolite Action

Bacteria, unlike mammalian cells, must synthesize folate de novo. PABA is an obligate substrate for the enzyme dihydropteroate synthase (DHPS) , which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form dihydropteroate[1].

Sulfonamides are competitive inhibitors of DHPS. By replacing the carboxylic acid group of PABA with a sulfonamide (


) group, the analog mimics the spatial geometry and charge distribution of PABA. The sulfur-oxygen bond lengths and angles closely approximate the carbon-oxygen parameters of the carboxylate anion. The analog is subsequently incorporated into a false folate species, depleting the bacterial pool of functional tetrahydrofolate and halting DNA synthesis (bacteriostasis)[5],[6].

DHPS_Pathway DHPPP DHPPP (Dihydropterin Pyrophosphate) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA PABA (Natural Substrate) PABA->DHPS Sulfa Sulfonamides (Competitive Inhibitor) Sulfa->DHPS DHP Dihydropteroic Acid DHPS->DHP Normal Pathway FalseFolate False Folate Adduct (Dead End) DHPS->FalseFolate Inhibition Pathway DNA Bacterial DNA Synthesis DHP->DNA Arrest Bacteriostasis FalseFolate->Arrest

Fig 1. Competitive inhibition of bacterial dihydropteroate synthase by PABA-analog sulfonamides.

SAR Constraints for DHPS Affinity

Rigorous optimization of the sulfonamide scaffold over decades has yielded precise SAR rules for maximal antibacterial efficacy[7]:

  • The

    
     Amino Group:  Must be unsubstituted (primary amine) and directly attached to the benzene ring. Any substitution (e.g., acetylation) eliminates in vitro activity. Prodrugs (like Prontosil) must undergo in vivo reductive cleavage to expose the primary amine.
    
  • The Benzene Ring: Substitution on the ring (ortho or meta to the amino group) introduces steric hindrance that dramatically reduces binding affinity to DHPS.

  • The

    
     Sulfonamide Group:  Monosubstitution at the 
    
    
    
    nitrogen with a heterocyclic aromatic ring (e.g., oxazole, pyrimidine) enhances activity. This substitution lowers the
    
    
    of the sulfonamide proton, bringing it closer to physiological pH.
The Role of and Ionization State

The relationship between


 and antibacterial activity is parabolic (Bell-Roblin theory). The ideal 

for a sulfonamide is between 6.5 and 7.5. At physiological pH (7.4), the drug exists in a 50:50 equilibrium of ionized and unionized forms. The unionized, lipophilic form is required to permeate the bacterial cell wall, while the ionized (anionic) form is critical for mimicking the PABA carboxylate ion and binding tightly to the DHPS active site[1],[6].
Table 1: Physicochemical Parameters of Key Sulfonamides
Compound

Substituent

Approx. % Ionized (pH 7.4)Relative Antibacterial Activity
Sulfanilamide Hydrogen10.4< 1%Low (Baseline)
Sulfapyridine 2-Pyridine8.4~10%Moderate
Sulfamethoxazole 5-Methylisoxazole6.1~95%High
Sulfadiazine 2-Pyrimidine6.5~89%High

Note: Data synthesizes ionization principles demonstrating that high ionization at the target site dictates potency, provided cell entry is achieved.

Trajectory II: Local Anesthetics and Voltage-Gated Sodium Channels

Mechanism of Neural Blockade

Contrasting the enzyme-inhibitory profile of sulfonamides, esterifying the carboxyl group of PABA yields compounds that target ion channels. Local anesthetics (LAs) reversibly bind to the intracellular domain of voltage-gated sodium (


) channels, preventing the 

influx necessary for the depolarization phase of action potentials[2].
The Tripartite SAR Architecture

PABA-derived LAs (such as Procaine and Benzocaine) require a delicate hydrophilic-lipophilic balance, achieved through a three-part structural organization[8]:

  • Lipophilic Aromatic Center (PABA Ring): Dictates lipid solubility (

    
    ). Enhancing lipophilicity (e.g., adding alkoxy groups, as in Tetracaine) increases the partitioning into the neural lipid bilayer, directly correlating with increased potency and longer duration of action[4].
    
  • Intermediate Ester Linkage: Modulates the metabolic half-life. Ester-linked LAs are rapidly hydrolyzed in plasma by pseudocholinesterases into PABA and an amino alcohol[2]. The release of PABA is responsible for the higher incidence of allergic hypersensitivity associated with ester anesthetics compared to amide anesthetics[8].

  • Hydrophilic Tertiary Amine: Acts as an "on-off" switch governed by ambient pH. This basic amine accepts a proton to become a charged cation, which is the active conformation that physically occludes the internal pore of the

    
     channel[9].
    

LA_Mechanism Extracellular Extracellular Space (pH 7.4) BaseExt Unionized LA (B) AcidExt Ionized LA (BH+) Membrane Nerve Axon Lipid Bilayer Lipophilic Partitioning BaseExt->Membrane Diffusion AcidExt->BaseExt Deprotonation BaseInt Unionized LA (B) Membrane->BaseInt Intracellular Intracellular Axoplasm (pH ~7.0) AcidInt Ionized LA (BH+) BaseInt->AcidInt Protonation (Lower pH) Receptor Na+ Channel Blockade (Intracellular Receptor) AcidInt->Receptor Active Binding

Fig 2. pH-dependent partitioning and Na+ channel blockade by PABA-derived local anesthetics.

Target Onset and Receptor Binding Causality

The onset of anesthesia is inversely proportional to the


 of the amino group. PABA derivatives typically exhibit a 

between 8.0 and 9.0. Drugs with a

closer to physiological pH 7.4 maintain a larger fraction of the unionized base required to rapidly cross the nerve sheath[9]. Once inside the slightly more acidic axoplasm (pH 7.0), Le Chatelier's principle drives the re-equilibration toward the ionized form (

), which inserts into the receptor.
Table 2: Comparative Pharmacodynamics of PABA-Derived Local Anesthetics
DrugLipophilicity / Potency

% Unionized (pH 7.4)OnsetDuration
Benzocaine Low3.5100%Fast (Topical only)Short
Procaine Low8.9~3%SlowShort
Tetracaine High8.5~7%SlowLong

Note: Benzocaine lacks a terminal tertiary amine, rendering it permanently unionized at physiological pH. Thus, it cannot interact with the internal voltage-gated receptor efficiently and is restricted strictly to topical surface anesthesia[10].

Experimental Methodologies for PABA Analog Validation

Self-validating experimental systems are critical to confirm the SAR derivations computationally modeled in rational drug design.

Protocol 1: Cell-Free E. coli DHPS Inhibition Assay

This methodology assesses the inhibitory constant (


) of novel sulfonamide variants without the confounding variables of cell wall permeability[11],[6].
  • Enzyme Extraction: Lyse Escherichia coli or Neisseria meningitidis cultures using a French press in a 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM dithiothreitol (DTT) to maintain enzyme stability.

  • Substrate Preparation: Synthesize or procure

    
    -labeled PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
    
  • Assay Incubation: In a 96-well microtiter plate, combine 10

    
     of purified DHPS extract, fixed concentrations of DHPPP, and varying concentrations of the test sulfonamide analog (ranging from 0.1 
    
    
    
    to 100
    
    
    ). Initiate the reaction by adding 5
    
    
    
    
    -PABA.
  • Reaction Termination: After 30 minutes at 37°C, terminate the reaction by plunging the samples in a boiling water bath for 3 minutes.

  • Separation & Quantification: Spot the mixture onto cellulose thin-layer chromatography (TLC) plates[6]. Develop using an eluent system of butanol/acetic acid/water. The radiolabeled dihydropteroate product will migrate differentially from unreacted

    
    -PABA. Quantify spots via liquid scintillation counting to determine the IC
    
    
    
    and formulate Lineweaver-Burk plots to confirm competitive inhibition.
Protocol 2: Chemical Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)

A straightforward Fischer esterification establishes the intermediate scaffold for complex LA synthesis, demonstrating the functionalization of the PABA carboxylate group[12].

  • Reagent Setup: In a 100 mL round-bottom flask, suspend 5.0 g of 4-aminobenzoic acid (PABA) in 30 mL of absolute ethanol.

  • Acid Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (

    
    ) dropwise. The sulfuric acid acts both as a proton donor to activate the carboxyl carbonyl and as a desiccant to drive the equilibrium toward the ester.
    
  • Reflux: Equip the flask with a reflux condenser and heat the mixture using a heating mantle for 60-90 minutes. Ensure the PABA completely dissolves as the esterification proceeds.

  • Neutralization: Cool the solution to room temperature. Transfer to an ice bath and add a 10% sodium carbonate (

    
    ) solution dropwise until the pH reaches 8.0. Causality note:  Neutralization is critical. The reaction conditions protonate the amine group of the product (forming a soluble bisulfate salt). Raising the pH above the 
    
    
    
    of the primary amine forces the precipitation of the uncharged, insoluble benzocaine base.
  • Filtration and Recrystallization: Vacuum filter the precipitated white solid, wash with ice-cold water, and recrystallize from a hot methanol/water mixture to yield pure ethyl 4-aminobenzoate.

Modern Extensions: Novel Analogs in Oncology and Virology

While historic exploration of PABA analogs centered on antibiotics and anesthetics, contemporary SAR screening has uncovered novel applications by leveraging the versatile


 and carboxyl domains[3]:
  • Neuraminidase Inhibitors: Synthesizing Schiff bases via the condensation of aldehydes with 4-acetamido-3-aminobenzoic acid yields compounds capable of high-affinity binding to viral and microbial neuraminidases[13].

  • 
    -Tubulin Inhibitors:  Coupling PABA derivatives with arylacrylate motifs yields acrylamide-PABA hybrids. Certain dibromo-substituted variants exert low-micromolar antiproliferative activity (IC
    
    
    
    ~ 1.83
    
    
    ) against breast cancer (MCF-7) lines by disrupting microtubule polymerization dynamics[12].

References

  • 1 - ijpsjournal.com 2.14 - acs.org 3.11 - PubMed (nih.gov)

  • 5 - PMC (nih.gov) 5.15 - CHIMIA (chimia.ch) 6.2 - NYSORA (nysora.shop)

  • 3 - researchgate.net 8.12 - RSC Publishing (rsc.org) 9.13 - Research Journal of Pharmacy and Technology (rjptonline.org) 10.8 - Scribd (scribd.com) 11.6 - PubMed (nih.gov) 12.9 - SlideShare (slideshare.net) 13.7 - Semantic Scholar (semanticscholar.org)

  • 10 - pharmacyfreak.com

  • 4 - PMC (nih.gov)

Sources

In-Depth Technical Guide: Starting Material Selection & Synthesis of Methyl 4-amino-3-cyclopropylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the incorporation of conformationally constrained aliphatic rings into aromatic scaffolds is a prominent strategy for optimizing the pharmacokinetic profiles of drug candidates. Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (CAS: 2044702-51-2) serves as a vital, high-value intermediate. The 3-cyclopropyl substitution functions as a robust bioisostere for larger alkyl or phenyl groups, frequently utilized in the design of next-generation kinase inhibitors and targeted anti-inflammatory agents to enforce specific steric boundaries without drastically increasing lipophilicity[1].

While the free base of this scaffold is susceptible to atmospheric oxidation and exhibits limited shelf-life, its isolation as a hydrochloride salt fundamentally upgrades its solid-state stability, mitigates hygroscopicity, and ensures predictable solubility during downstream pharmaceutical manufacturing.

This technical guide dissects the optimal starting materials for this molecule and establishes a self-validating synthetic framework grounded in rigorous causal logic and chemical integrity.

Retrosynthetic Blueprint: Evaluating Starting Materials

To efficiently access the 3-cyclopropyl-4-aminobenzoate core, drug development professionals typically evaluate two competing precursor pathways[2]:

  • Route A (The PABA Pathway): Initiating from commercially available and highly economical 4-aminobenzoic acid (PABA) [3].

  • Route B (The Nitro-Benzoic Pathway): Initiating from 3-bromo-4-nitrobenzoic acid [2].

Scientific Causality for Material Selection: Route A is overwhelmingly preferred for scalable synthesis. While Route B relies on the electron-withdrawing nature of the nitro group to facilitate subsequent coupling, it mandates a dangerous, high-pressure hydrogenolysis step (H₂ over Pd/C) to reduce the nitro group to an amine later in the sequence[2]. Conversely, Route A takes advantage of the strong electron-donating effect of the primary amine to regioselectively direct mild electrophilic bromination, bypassing the need for late-stage reductive conditions[3].

RouteComparison PABA 4-Aminobenzoic Acid (Low Cost, Readily Available) Int_A Bromination via NBS (Regioselective) PABA->Int_A Route A Nitro 3-Bromo-4-nitrobenzoic Acid (Requires Reduction Step) Int_B Direct Suzuki Coupling (Nitro group tolerant) Nitro->Int_B Route B Base Methyl 4-amino-3-cyclopropylbenzoate (Free Base) Int_A->Base Suzuki Coupling Int_B->Base Nitro Reduction Product Methyl 4-amino-3-cyclopropylbenzoate Hydrochloride Base->Product HCl Treatment

Caption: Logical mapping of starting materials to the target hydrochloride salt.

Causal Workflow & The Scientific Logic

An authoritative protocol is not just a list of steps, but an ecosystem of controlled chemical reactions. By proceeding with Route A, we dictate the following causal relationships:

  • Why protect the acid via Esterification? Free carboxylic acids can act as competitive bidentate ligands, poisoning the palladium center during the critical Suzuki-Miyaura coupling step[3]. Transient conversion to a methyl ester utilizing methanolic sulfuric acid masks this reactivity and improves the lipophilicity of the intermediate for cleaner chromatographic resolution[3].

  • Why use NBS in DMF for Bromination? N-Bromosuccinimide (NBS) provides a controlled, low-concentration release of electrophilic bromine. The strongly activating amine group on the ring effectively directs the bromination exclusively to the ortho-position (the 3-position), yielding methyl 4-amino-3-bromobenzoate and preventing polybromination[3].

  • Why Pd(dppf)Cl₂ in the Suzuki-Miyaura Coupling? Cyclopropylboronic acid transfers an sp³-hybridized carbon, a process notably slower than typical sp²-sp² couplings[3],[4]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand drastically stabilizes the intermediate palladium complex, suppressing undesired β-hydride elimination and accelerating transmetalation[3].

  • Why isolate as the Hydrochloride Salt? Treatment of the free base with anhydrous HCl gas or ethereal HCl precipitates the API as a highly stable ammonium salt, locking out ambient moisture and oxygen, and avoiding basic impurities that could co-elute,[5].

Quantitative Metrics & Data Presentation

The table below synthesizes the crucial mass equivalents, reagents, and anticipated outcomes to formulate an optimized, scalable pathway via Route A[3],[4].

StepReaction ClassStarting Material (Eq)Reagents & Catalysts (Eq)Solvents & Process ConditionsTarget Yield (%)
1 Fischer Esterification4-Aminobenzoic acid (1.0)Concentrated H₂SO₄ (Cat.)Methanol (15 Vol), Reflux, 4–6h>95%
2 Electrophilic BrominationMethyl 4-aminobenzoate (1.0)N-Bromosuccinimide (1.05)DMF, <5°C to RT, 12–16h85–90%
3 Suzuki-Miyaura CouplingMethyl 4-amino-3-bromobenzoate (1.0)Cyclopropylboronic acid (1.5), K₂CO₃ (3.0), Pd(dppf)Cl₂ (0.05)Dioxane/Water (4:1), Degassed, 80°C, 8–12h75–80%
4 Salt FormationMethyl 4-amino-3-cyclopropylbenzoate (1.0)Anhydrous HCl in Dioxane (1.2)Et₂O / Dioxane, 0°C to RT, 1h>95%

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols employ In-Process Controls (IPCs) . A workflow is only as robust as its validation mechanics.

SuzukiWorkflow Start Schlenk Flask Setup (Ar/N2 Degassing) React Reaction execution (80°C, 8-12h) Start->React Workup Aqueous Workup (Brine Wash, Celite Filter) React->Workup Purify Chromatography (Hexane/EtOAc) Workup->Purify Isolate Target Isolation (Concentration in vacuo) Purify->Isolate

Caption: Self-validating experimental workflow for the Suzuki-Miyaura coupling.

Step 1: Synthesis of Methyl 4-aminobenzoate
  • Reaction Setup : To a round-bottom flask, dissolve 4-aminobenzoic acid (10.0 g, 72.9 mmol) in anhydrous methanol (150 mL). While cooling in an ice bath, slowly add concentrated sulfuric acid (2.0 mL) dropwise to prevent thermal spikes[3].

  • Execution : Affix a reflux condenser and heat the mixture to a gentle boil (approx. 65°C) for 4 to 6 hours[3].

  • IPC (Self-Validation) : Withdraw a 50 µL aliquot, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Analyze via TLC (Eluent: 3:1 Hexanes/EtOAc, visualized under UV 254 nm). The reaction is strictly complete when the highly polar PABA spot at the baseline is entirely consumed.

  • Workup : Remove methanol in vacuo. Neutralize the residue with saturated NaHCO₃ to pH 7.5. Extract with EtOAc (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate.

Step 2: Regioselective Bromination
  • Reaction Setup : Dissolve the resulting methyl 4-aminobenzoate in anhydrous DMF and cool strictly to <5°C in an ice bath[3].

  • Execution : Introduce NBS (1.05 eq) portion-wise over 30 minutes to manage the exothermic nature of halogenation. Allow to warm to room temperature and stir for 12–16 hours[3].

  • IPC (Self-Validation) : TLC or LC-MS analysis must confirm the absence of unreacted starting material and the lack of a higher-mass dibrominated species.

  • Workup : Quench by pouring into ice-water (200 mL). The product typically precipitates. Extract with EtOAc, wash heavily with water (3 x 50 mL) to remove residual DMF, and concentrate to yield methyl 4-amino-3-bromobenzoate[3].

Step 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Degassing (Critical) : In a rigorously dried Schlenk flask, combine methyl 4-amino-3-bromobenzoate (2.0 g, 8.7 mmol), cyclopropylboronic acid (1.1 g, 13.0 mmol), and potassium carbonate (3.6 g, 26.1 mmol)[3]. Add a 4:1 mixture of dioxane (40 mL) and water (10 mL). Sparge the mixture with Argon for 15 minutes to displace oxygen, which would rapidly oxidize the catalyst[3],[2].

  • Execution : Under positive Argon pressure, rapidly add Pd(dppf)Cl₂ (318 mg, 0.435 mmol). Heat to 80°C and stir vigorously for 8–12 hours[3].

  • Workup & Purification : Cool to room temperature. To remove palladium black, filter the mixture through a 2-inch pad of Celite®, washing the cake with EtOAc[3],[5]. Wash the filtrate sequentially with water and brine. Dry and purify via flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the free base, methyl 4-amino-3-cyclopropylbenzoate[3],[4].

Step 4: Hydrochloride Salt Formulation
  • Execution : Dissolve the purified methyl 4-amino-3-cyclopropylbenzoate (free base) in anhydrous diethyl ether or a minimal volume of dioxane.

  • Precipitation : While stirring at 0°C under an inert atmosphere, slowly add 1.2 equivalents of a standardized solution of HCl in dioxane. A white to off-white precipitate will immediately begin to form.

  • Isolation : Stir for 1 hour to ensure complete crystallization. Collect the precipitate via vacuum filtration under a nitrogen tent, wash with cold anhydrous ether, and dry under high vacuum (<0.1 mbar) for 12 hours to afford the final API building block, Methyl 4-amino-3-cyclopropylbenzoate hydrochloride ,[6].

References

Sources

Methodological & Application

Application Note: Advanced RP-HPLC Method for the Purity and Impurity Profiling of Aminobenzoate Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Aminobenzoate derivatives—most notably para-aminobenzoic acid (PABA) and its esterified analogs like benzocaine (ethyl 4-aminobenzoate) and tetracaine—are critical active pharmaceutical ingredients (APIs) utilized in topical anesthetics, sunscreens, and vitamin B-complex formulations[1]. However, quantifying their purity presents a unique set of chromatographic challenges.

The primary analytical hurdle stems from the amphoteric nature of the aminobenzoate scaffold. PABA contains both a basic aromatic amino group (


) and an acidic carboxylic acid group (

). Operating a High-Performance Liquid Chromatography (HPLC) system near these physiological

values results in mixed ionization states, leading to unpredictable retention times, peak splitting, and severe tailing due to secondary interactions with residual silanol groups on the silica support. Establishing a robust, self-validating HPLC methodology requires strict mechanistic control over the mobile phase pH and selective stationary phase chemistry to ensure structural integrity and regulatory compliance.

Mechanistic Method Development Logic

To ensure the assay is suitable for both API release testing and stability-indicating impurity profiling, the method must suppress dynamic ionization.

Stationary Phase Selection

A reversed-phase


 column (e.g., 

mm, 5 µm particle size) with high-density endcapping is selected[2][3]. The endcapping eliminates active silanol sites, preventing the basic amino groups of the analyte from forming hydrogen bonds with the stationary phase matrix, which is the primary cause of peak asymmetry in amine analysis.
Mobile Phase & pH Causality

To force the aminobenzoate compound into a single, un-ionized state (maximizing hydrophobic interaction with the


 chains), the mobile phase pH must be strictly controlled at least 1.5 to 2 units away from the compound's 

.
  • Acidic Approach: Utilizing a phosphate buffer adjusted to pH 3.5 with orthophosphoric acid ensures the carboxylic moiety remains protonated (neutral), while standardizing the amine ionization. When combined with Acetonitrile (60:40 v/v), this provides optimal capacity factors (

    
    ) and robust resolution between the API and polar degradation products[3][4].
    
  • Alkaline Alternative: For purely esterified forms like benzocaine, an alkaline mobile phase (e.g., 10.0 mM ammonium bicarbonate, pH 10.0) can fully deprotonate the aromatic amine, though this requires hybrid silica columns designed to withstand high-pH dissolution[1].

The protocol below outlines the highly stable acidic phase methodology suitable for standard analytical laboratories.

Mandatory Visualization: Analytical Workflow

G Start Sample Prep: API Extraction & Filtration pKa Evaluate Analyte pKa (Amine: 2.5, Carboxyl: 4.8) Start->pKa Target matrix assessment pH Mobile Phase Optimization Buffer pH 3.5 pKa->pH Suppress ionization drift HPLC RP-HPLC Analysis (Endcapped C18 Column) pH->HPLC Isocratic gradient setup Detection Photodiode Array (PDA) Detection @ 254 nm HPLC->Detection Elute separated analytes Validation System Suitability Evaluation (Rs > 2.0, RSD < 2.0%) Detection->Validation Confirm peak purity

Fig 1. Mechanistic workflow for aminobenzoate RP-HPLC method development and system validation.

Experimental Protocols

This methodology is a self-validating system. System suitability must be verified prior to every batch analysis to ensure column efficiency and accurate integration.

Step 1: Mobile Phase Preparation
  • Buffer Preparation: Dissolve 2.0 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of ultra-pure HPLC-grade water.
    
  • pH Adjustment: Slowly add orthophosphoric acid dropwise while continuously stirring until the pH stabilizes at exactly 3.50

    
     0.05[3]. Crucial Causality: Adjust the pH before adding organic modifiers to prevent inaccurate electrode readings caused by organic solvents.
    
  • Blending: Mix the buffer with Acetonitrile in a 40:60 (v/v) ratio.

  • Filtration & Degassing: Filter the mobile phase through a 0.22 µm nylon membrane filter and ultrasonicate for 15 minutes to remove dissolved gases that could cause baseline noise and false peaks[3].

Step 2: Standard & Sample Preparation
  • Stock Standard Solution: Accurately weigh 10.0 mg of the aminobenzoate reference standard (e.g., Benzocaine or PABA) into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to yield a 1000 µg/mL solution. Sonicate for 10 minutes to ensure complete dissolution[4].

  • Working Solutions: Perform serial dilutions from the stock using the mobile phase to generate a calibration curve ranging from 10 µM to 100 µM[2].

  • Sample Extraction: For formulated products (e.g., topical gels or tablets), weigh an amount equivalent to 50 mg of API. Add 30 mL of mobile phase, vigorously shake for 5 minutes, and ultrasonicate for 15 minutes[3]. Dilute to a final volume of 50 mL.

  • Sample Filtration: Filter the final sample solution through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial. Discard the first 2 mL of the filtrate to prevent membrane adsorption bias.

Step 3: Chromatographic Execution
  • Equilibrate the

    
     column with the mobile phase at 1.0 mL/min for at least 30 column volumes until the UV baseline is flat and stable.
    
  • Inject the standard working solutions (20 µL).

  • Monitor absorbance at 254 nm (or 285 nm specifically for Benzocaine)[2][3].

  • Assess peak purity utilizing a Photodiode Array (PDA) detector to confirm no co-eluting excipient peaks are hidden beneath the primary API peak[1].

Data Presentation & System Suitability

The quantitative success of the method is dictated by strict adherence to validation limits outlined in Table 2, derived from optimized pharmaceutical assays[1][2][4].

Table 1: Optimized Chromatographic Conditions

ParameterSettingMechanistic Rationale
Column

(250 x 4.6 mm, 5 µm)
Maximizes hydrophobic retention of the substituted aromatic ring.
Mobile Phase ACN : Buffer pH 3.5 (60:40 v/v)Organic ratio drives timely elution; buffer suppresses peak tailing.
Flow Rate 1.0 mL/minProvides optimal linear velocity for 5 µm stationary phase particles.
Column Temp. 30 °C

2 °C
Thermostating prevents viscosity fluctuations, maintaining retention time precision.
Detection PDA / UV @ 254 nmOptimal excitation wavelength for the conjugated

-system of the aminobenzoate.
Injection Vol. 20 µLEnsures distinct signal-to-noise ratio without causing column volume overload.

Table 2: Method Validation & System Suitability Criteria

Validation ParameterICH Target LimitTypical Aminobenzoate Results
Retention Time RSD

1.0 %
0.30 - 0.50 %
Peak Area RSD (n=6)

2.0 %
0.85 %
Resolution (

)

2.0 (critical pair)
3.5 - 4.8
Tailing Factor (

)

1.5
1.1 - 1.2
Limit of Quantitation


13.06 µM (Benzocaine)[2]
Linearity Range (

)

0.999
0.9995 - 0.9999[4]

Results & Discussion

By precisely mapping the physical chemistry of the analyte to the chromatographic conditions, this methodology achieves robust selectivity. The low pH environment forces the amphoteric PABA and its basic ester analogs (Benzocaine/Tetracaine) into consistent protonation states, eliminating the severe tailing traditionally seen in primary aromatic amine analysis[3].

Furthermore, the high theoretical plate count achieved via the isocratic mobile phase ensures baseline separation from common synthetic impurities and degradation products (such as p-nitrobenzoic acid or hydrolyzed residual acids). Utilizing PDA detection confirms spectral peak purity, rendering the procedure highly effective for routine Quality Control (QC) batch release and long-term stability testing[1][3].

References

  • Mirzaei, M. (n.d.). DETERMINATION OF PARA-AMINOBENZOIC ACID (PABA) IN B-COMPLEX TABLETS USING THE MULTIVARIATE CURVE RESOLUTION-ALTERNATING LEAST SQ. sid.ir.
  • John, P., et al. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate.
  • Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. Latin American Journal of Pharmacy.
  • Validation of a UPLC Method for a Benzocaine, Butamben, and Tetracaine Hydrochloride Topical Solution. Waters Corporation.
  • QbD approach in RP-HPLC method development for the assay of benzocaine and diclofenac in dosage forms. (2019). SciSpace.

Sources

Application Note: Isoelectric Saponification of Methyl 4-Amino-3-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rational Design

In modern medicinal chemistry, 4-amino-3-cyclopropylbenzoic acid serves as a highly privileged structural motif and building block. The presence of the cyclopropyl ring functions as a rigid, bioisosteric replacement for larger alkyl groups, introducing specific conformational constraints that frequently enhance binding affinity and pharmacokinetic stability in drug candidates, such as novel kinase inhibitors[1].

The final stage of synthesizing this building block typically relies on the deprotection of its corresponding ester, methyl 4-amino-3-cyclopropylbenzoate. While both acidic and basic hydrolyses are chemically feasible, basic 2 provides superior chemoselectivity and operational simplicity[2]. Designing this protocol requires a meticulous understanding of phase behavior and acid-base equilibria, particularly because the target molecule possesses both a basic aniline amine and an acidic carboxylic group.

Mechanistic Causality & Reaction Dynamics

To ensure a high-yielding, robust protocol, every experimental condition must be deliberately chosen to manipulate the underlying thermodynamics and solubility principles:

  • B

    
    2 Pathway & Irreversibility:  We utilize a base-catalyzed (LiOH or NaOH) hydrolysis. The hydroxide acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Upon collapse, it ejects a methoxide ion. The critical mechanism of action here is the final acid-base neutralization: the highly basic methoxide immediately deprotonates the newly formed carboxylic acid, generating a stable carboxylate salt and methanol. This final step is strictly irreversible, driving the reaction cleanly to 100% conversion.
    
  • Solvent Homogenization: The starting ester is highly lipophilic, while the hydroxide base is purely hydrophilic. An optimized co-solvent system of Tetrahydrofuran/Water (3:1) or Methanol/Water (2:1) is employed to bridge this solubility gap[3].

  • Isoelectric Point (pI) Precipitation: The most crucial phase of this procedure is the isolation. The target compound is a zwitterion. If the aqueous layer is acidified too strongly (pH < 2), the free aniline group will protonate, forming a highly water-soluble ammonium chloride salt, leading to catastrophic product loss. By carefully titrating to pH 4-5 (the approximate isoelectric point), the molecule reaches its neutral state, minimizing aqueous solubility and driving high-purity crystallization[4].

Mechanism A Methyl Ester Substrate B Tetrahedral Intermediate A->B OH⁻ Attack (Rate Limiting) C Carboxylate Salt (Irreversible) B->C Alkoxide Loss & Deprotonation

B_AC2 mechanism of ester saponification ensuring irreversible, complete conversion.

Methodological Workflow

The extraction and isolation scheme relies strictly on controlling the physical state of the organic components in an aqueous medium.

Workup Phase1 Aqueous Carboxylate Phase (Contains THF/MeOH) Volatiles Rotary Evaporation (Remove Organic Solvent) Phase1->Volatiles Prevents product loss in solvent Acidify Careful Acidification (1M HCl to pH 4-5) Volatiles->Acidify Chilled environment (0-5 °C) Precipitate Zwitterion Precipitation (Isoelectric Point) Acidify->Precipitate Triggers high-purity crystallization

Workflow for the isoelectric isolation of 4-amino-3-cyclopropylbenzoic acid.

Quantitative Optimization Data

The table below synthesizes the proven reaction parameters tailored specifically for 4-amino-3-cyclopropylbenzoate. Utilizing mild basic conditions prevents the degradation and complex workups commonly associated with acidic hydrolysis.

Reagent / CatalystSolvent SystemTempTimeYieldProtocol Dynamics & Causality
LiOH·H₂O (2.0 eq)THF / Water (3:1)Room Temp6 - 8 h>90%Highly selective; the mildest approach preventing off-target degradation[3].
NaOH (3.0 eq)MeOH / Water (2:1)40 - 50 °C2 - 4 h>90%Accelerated kinetics via mild heating. Excellent for larger-scale throughput[4].
HCl (Concentrated)WaterReflux12 - 24 h<70%High risk of aniline protonation forming an un-isolable water-soluble salt[3].

Self-Validating Experimental Protocol

This step-by-step procedure establishes a closed-loop, self-validating system where each distinct step contains an observable checkpoint to ensure chemical integrity before advancing.

Materials Required:

  • Methyl 4-amino-3-cyclopropylbenzoate (1.0 eq)

  • Lithium hydroxide monohydrate (

    
    ) (2.0 eq) or Sodium Hydroxide (NaOH) (3.0 eq)
    
  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

Step 1: Reaction Setup & Homogenization

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-3-cyclopropylbenzoate (1.0 eq).

  • Dissolve the substrate in a mixture of THF and deionized water (3:1 volume ratio; typically 10-15 mL per gram of substrate)[3].

  • Add

    
     (2.0 eq) directly to the stirring mixture[2].
    
  • Validation Check: The biphasic or initially cloudy mixture should slowly homogenize as the highly polar carboxylate salt begins to form.

Step 2: Hydrolysis & Kinetic Monitoring

  • Stir the reaction mixture at room temperature for 6–8 hours. (If utilizing NaOH and MeOH, heat gently to 40 °C for 2–4 hours)[4].

  • Monitor reaction progress via Thin Layer Chromatography (TLC) (Hexane/EtOAc, 3:1).

  • Validation Check: The reaction is complete when the high-R

    
     ester spot completely disappears, leaving baseline material (the highly polar carboxylate salt) under standard phase conditions.
    

Step 3: Solvent Excision

  • Once confirmed complete, transfer the flask to a rotary evaporator.

  • Remove the organic solvent (THF or MeOH) under reduced pressure at 35 °C.

  • Validation Check: It is absolutely critical that no organic solvent remains. If THF is left in the mixture, the target molecule will partition back into the solvated phase during acidification, drastically reducing your yield.

Step 4: Isoelectric Acidification (Critical Step)

  • Transfer the remaining aqueous layer to an ice bath and chill to 0–5 °C.

  • Under vigorous stirring, slowly add 1 M HCl dropwise to the aqueous solution[3].

  • Continuously monitor the pH using a calibrated digital pH meter or precision pH indicator strips.

  • Validation Check: At exactly pH 4–5, the solution will rapidly turn turbid, and robust precipitation of the zwitterionic 4-amino-3-cyclopropylbenzoic acid will occur. Halt acid addition immediately. Dropping the pH below 3 will protonate the amine, redissolving the precipitate into the aqueous layer as a hydrochloride salt.

Step 5: Isolation & Drying

  • Collect the precipitated solid via vacuum filtration utilizing a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold deionized water to remove residual inorganic salts (LiCl / NaCl).

  • Dry the collected solid under high vacuum at 40 °C for 12 hours.

References

The authoritative parameters and chemical behaviors noted in this technical protocol have been heavily grounded in standardized operating procedures designed specifically for 4-amino-3-cyclopropylbenzoic acid derivatives.

  • BenchChem , "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry." 1

  • BenchChem , "Unveiling 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide to its Synthesis and History." 3

  • BenchChem , "Application Notes and Protocols for the Synthesis of 4-Amino-3-cyclopropylbenzoic acid." 2

  • BenchChem , "An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid."4

Sources

Application Notes and Protocols: Methyl 4-amino-3-cyclopropylbenzoate hydrochloride as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (CAS: 2044702-51-2) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. It features an electrophilic protected carboxylate (methyl ester), a nucleophilic primary amine (aniline), and a sterically demanding cyclopropyl ring positioned ortho to the amine.

From a medicinal chemistry perspective, the integration of a cyclopropyl moiety serves several critical purposes[1]:

  • Bioisosterism & Conformational Locking: The cyclopropyl ring restricts the rotational freedom of functional groups attached to the aniline nitrogen, often forcing N-acyl or N-alkyl derivatives into a pharmacologically active geometry. This has been particularly critical in the synthesis of small molecules designed to restore p53 function in oncology[2].

  • Metabolic Stability: Compared to straight-chain alkyl or simple alkoxy groups, the tightly bonded cyclopropyl system is highly resistant to cytochrome P450-mediated oxidative degradation[1].

  • Handling & Stability: As an electron-rich aniline, the free base is susceptible to autoxidation. Providing this reagent as a hydrochloride salt significantly extends its shelf-life and maintains high purity (>95%) by preventing atmospheric degradation.

Synthetic Strategy & Logical Workflows

The utility of this building block lies in its orthogonal reactivity. The aniline nitrogen can be selectively coupled via Buchwald-Hartwig aminations or standard amide couplings, while the methyl ester remains intact. Alternatively, the ester can be hydrolyzed to the free acid under basic conditions for subsequent functionalization[1].

SyntheticWorkflow SM Methyl 4-amino-3-bromobenzoate BB Methyl 4-amino-3-cyclopropylbenzoate HCl (Core Building Block) SM->BB Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O BA Cyclopropylboronic Acid BA->BB Suzuki-Miyaura Cross-Coupling FA 4-Amino-3-cyclopropylbenzoic Acid (Free Acid Active) BB->FA NaOH, MeOH/H2O (Saponification) AM N-Functionalized Scaffold (e.g., p53 Modulators) BB->AM Electrophilic Coupling (e.g., HATU, DIPEA)

Figure 1: Synthetic workflow and downstream functionalization of the building block.

Quantitative Data Summary

A successful workflow requires precise stoichiometric control. Table 1 outlines the physicochemical parameters of the building block, while Table 2 summarizes the quantitative stoichiometric data for its synthesis and primary downstream manipulation[3].

Table 1: Physicochemical Properties

PropertyValueRationale / Implication
CAS Number 2044702-51-2Identifies the specific hydrochloride salt formulation.
Molecular Weight 227.69 g/mol Required for precise molar calculations during coupling.
Formula C₁₁H₁₄ClNO₂Highlights the presence of the chloride counterion.
Physical State Solid (Powder)Easily weighable; low hygroscopicity compared to free base.

Table 2: Key Reaction Parameters & Yields

StageSubstrateEquivalentsCatalyst / BaseTemp / TimeExpected Yield
Suzuki Coupling Methyl 4-amino-3-bromobenzoate1.0 eqPd(dppf)Cl₂ (0.05 eq) / K₂CO₃ (3.0 eq)80–95 °C, 8-12 h80 - 85%
Boronic Acid Cyclopropylboronic acid1.5 eqN/AN/AN/A
Hydrolysis Methyl 4-amino-3-cyclopropylbenzoate1.0 eqNaOH (2.0 - 3.0 eq)40–50 °C, 2-4 h>90%

Validated Experimental Protocols

Protocol A: Upstream Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the free base of Methyl 4-amino-3-cyclopropylbenzoate prior to HCl salt formation.

Causality & Logic: Cyclopropylboronic acid is susceptible to oxidative homocoupling and protodeboronation. To mitigate this, an excess (1.5 eq) is used. Pd(dppf)Cl₂ is specifically selected because its bidentate ligand affords a wide "bite angle," which facilitates the reductive elimination step despite the severe steric hindrance caused by the ortho-substituted aniline[2][3].

  • Reagent Preparation: In an oven-dried Schlenk flask, combine methyl 4-amino-3-bromobenzoate (1.0 eq, e.g., 10.0 g, 43.47 mmol), cyclopropylboronic acid (1.5 eq, 5.60 g, 65.20 mmol), and potassium carbonate (3.0 eq, 18.02 g, 130.40 mmol)[2].

  • Solvent System: Suspend the solid mixture in a degassed solvent system of 1,4-dioxane (80 mL) and deionized water (20 mL).

    • Expert Note: The 4:1 organic/aqueous ratio ensures mutually distinct solubility profiles—dissolving the boronic acid and organic electrophile while providing enough aqueous capacity to solubilize the K₂CO₃ base.

  • Catalyst Addition & Degassing: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 1.77 g, 2.17 mmol)[2]. Immediately degas the suspension by sparging with Argon for 15 minutes.

    • Validation Checkpoint: The solution will turn dark orange/red. Oxygen presence will cause rapid blackening (Pd(0) aggregation).

  • Reaction Execution: Heat the sealed flask to 80–95 °C and stir vigorously for 8-12 hours[2][3].

  • Monitoring (Self-Validation): Sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material (m/z 230/232) is fully consumed, and the product mass (m/z 192.1 for the free base [M+H]⁺) dominates.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate (3 x 50 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography to yield the free base. (Subsequent treatment with 1M HCl in ether generates the HCl salt).

Protocol B: Saponification (Hydrolysis) of the Ester

Objective: Convert the ester building block to 4-Amino-3-cyclopropylbenzoic acid for downstream amide coupling.

Causality & Logic: Attempting N-functionalization before ester hydrolysis can sometimes lead to unwanted transamidation if the downstream functional group reacts with the ester. Hydrolyzing to the free carboxylic acid allows researchers to use highly specific coupling reagents (like HATU/DIPEA) for targeted synthesis[1].

  • Dissolution: Dissolve Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (1.0 g, ~4.39 mmol) in a co-solvent mixture of methanol (20 mL) and water (10 mL) in a round-bottom flask[1][3].

  • Base Addition: Add solid sodium hydroxide (0.42 g, 10.5 mmol, ~2.4 eq). The excess base neutralizes the hydrochloride salt and drives the saponification[3].

  • Heating: Attach a reflux condenser and gently heat to 40-50 °C for 2-4 hours[1].

  • Monitoring (Self-Validation): Perform Thin Layer Chromatography (TLC) using 70:30 Hexanes:Ethyl Acetate. The starting material ester will move with a high Rf. The product acid will stay at the baseline until acidified.

  • Isolation via Isoelectric Precipitation:

    • Cool to room temperature and evaporate the methanol under reduced pressure.

    • Dilute the remaining aqueous layer with 20 mL water.

    • Crucial Step: Slowly dropwise add 1 M HCl until the pH reaches precisely 4.0 - 5.0[1][3].

    • Why pH 4-5? At higher pH, the compound remains dissolved as a sodium carboxylate salt. At pH < 3, the aniline moiety protonates, forming a water-soluble anilinium salt. The pH 4-5 range hits the isoelectric point, forcing the zwitterionic species to crash out of solution.

  • Filtration: Collect the resulting crystalline precipitate via vacuum filtration, wash with ice-cold water (to minimize solubility losses), and dry overnight under a high vacuum[1]. Expected yield: >90%.

References

  • Google Patents. WO2024086809A1 - Methods for treating cancer. Google Patents.

Sources

Large-scale synthesis of 4-Amino-3-cyclopropylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Amino-3-cyclopropylbenzoic Acid Derivatives

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Scale-up feasibility, mechanistic causality, and rigorous in-process validation

Executive Summary and Route Rationale

The 4-amino-3-cyclopropylbenzoic acid core is an increasingly critical building block in medicinal chemistry. The strategic introduction of a cyclopropyl moiety adjacent to an aniline functionality provides unique conformational rigidity, acting as a bioisostere that can enhance a drug candidate's metabolic stability and binding affinity[1].

From a process chemistry perspective, synthesizing 4-amino-3-cyclopropylbenzoic acid derivatives at a multi-kilogram scale introduces distinct challenges. Direct cyclopropanation of free 4-aminobenzoic acid (PABA) is frequently hampered by the unprotected amine and carboxylic acid groups, which can coordinate to transition metals and poison the palladium catalyst required for cross-coupling.

Causality in Route Selection: To establish a robust, self-validating manufacturing system, we utilize a three-step sequence:

  • Bromination & Esterification: The functional groups are transiently modified[2]. Bromination at the 3-position establishes the cross-coupling handle, while esterification masks the carboxylic acid, drastically improving organic solubility and preventing protodeboronation of the organometallic reagent during the subsequent step[3].

  • Suzuki-Miyaura Cross-Coupling: The methyl 4-amino-3-bromobenzoate is reacted with cyclopropylboronic acid. While aliphatic boronic acids are historically unstable[4], modern biphasic conditions using water as a co-solvent accelerate the formation of the reactive boronate species, facilitating rapid transmetalation[5].

  • Alkaline Hydrolysis: A self-indicating, clean saponification that returns the API starting material in high purity[2].

ProcessFlow SM 4-Aminobenzoic Acid (PABA) Step1 Step 1: Bromination & Esterification Reagents: NBS, MeOH, H2SO4 SM->Step1 Int1 Methyl 4-amino-3-bromobenzoate (Crystalline Intermediate) Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Cyclopropylboronic acid, Pd(dppf)Cl2 Int1->Step2 Int2 Methyl 4-amino-3-cyclopropylbenzoate (Lipophilic Intermediate) Step2->Int2 Step3 Step 3: Alkaline Hydrolysis Reagents: NaOH, MeOH/H2O Int2->Step3 Prod 4-Amino-3-cyclopropylbenzoic Acid (Isolated Target) Step3->Prod

Caption: Three-step synthetic workflow for the large-scale production of 4-Amino-3-cyclopropylbenzoic acid.

Quantitative Process Metrics

The following table summarizes the validated parameters for a 1-kg scale execution. Summarizing this data allows process engineers to benchmark expected yields, mass efficiencies, and impurity thresholds.

Process StepMolar Yield (%)Purity Target (HPLC)Key IPC ParameterReaction TimeE-Factor (Estimated)
1. Bromination/Esterification 85 - 88%> 98.0% (AUC)Starting Material < 1.0%12 - 16 h~ 8.5 kg/kg
2. Suzuki-Miyaura Coupling 80 - 85%> 95.0% (AUC)Des-bromo impurity < 2.0%8 - 12 h~ 15.2 kg/kg
3. Alkaline Hydrolysis 92 - 95%> 99.5% (AUC)Complete dissolution of SM2 - 4 h~ 5.0 kg/kg

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: Sequential Bromination and Esterification

Objective: Install the halide coupling partner and increase lipophilicity[2]. Causality: Using


-bromosuccinimide (NBS) in a controlled temperature regime prevents over-bromination (e.g., dibromination). Performing esterification sequentially drives the equilibrium via Le Chatelier’s principle by removing water and employing an excess of methanol.
  • Bromination: Dissolve 1.0 kg (7.29 mol) of 4-aminobenzoic acid in 10 L of DMF. Cool to 0°C.

  • Exotherm Control: Add 1.36 kg (7.65 mol, 1.05 eq) of NBS portion-wise over 2 hours.

    • Validation Check: The internal temperature must not exceed 5°C. A color shift to deep orange indicates active halogenation.

  • Esterification: Concentrate the crude mixture under vacuum to remove DMF. Re-dissolve in 15 L of Methanol. Cool to 0°C and slowly charge 0.2 L of concentrated H₂SO₄. Heat to reflux[2].

  • In-Process Control (IPC): Sample after 6 hours. Analyze via HPLC (254 nm). The reaction is deemed complete when unesterified intermediate is < 2.0%.

  • Workup: Quench with saturated NaHCO₃ to pH 7-8. Extract with Ethyl Acetate. The organic layer is concentrated to yield Methyl 4-amino-3-bromobenzoate.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Install the cyclopropyl ring via a cross-coupling mechanism[2][6]. Causality: We utilize a[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (


) catalyst. Its bidentate nature prevents the free amino group of the substrate from fully coordinating and poisoning the active 

species[2]. Furthermore, a mixed solvent system (Dioxane:Water) is essential; the water solubilizes the inorganic base (

) and facilitates the formation of the reactive cyclopropylboronate intermediate[5].
  • System Purging: To a 20 L jacketed reactor, charge 1.0 kg (4.34 mol) of Methyl 4-amino-3-bromobenzoate, 560 g (6.52 mol, 1.5 eq) of cyclopropylboronic acid, and 1.84 kg (8.68 mol, 2.0 eq) of

    
    . Apply three strict Vacuum/Nitrogen cycles.
    
    • Validation Check: Oxygen sensors must verify

      
       < 0.5% to prevent catalyst degradation.
      
  • Solvent & Catalyst: Introduce 10 L of degassed Dioxane and 2.5 L of deionized Water. Add 158 g (0.217 mol, 5 mol%) of

    
    [2]. Heat the biphasic mixture to 80°C.
    
  • IPC (Reaction Progress): Sample the upper organic layer at 8 hours.

    • Validation Check: HPLC must show the complete disappearance of the bromo-intermediate (< 1.0%).

  • Scavenging & Workup: Cool to 20°C. Separate the layers. To remove residual palladium (a critical regulatory requirement)[7], stir the organic phase with 20 wt% activated carbon and filter through a Celite® plug. Concentrate to yield Methyl 4-amino-3-cyclopropylbenzoate.

CatalyticCycle Pd0 Active Pd(0)L2 Species (Regenerated) PdII_Ox Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd0->PdII_Ox Oxidative Addition PdII_Trans Transmetalation Complex Ar-Pd(II)(Cyclopropyl)L2 PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Methyl 4-amino-3-cyclopropylbenzoate PdII_Trans->Product ArBr Methyl 4-amino-3-bromobenzoate ArBr->PdII_Ox Boronic Cyclopropylboronic acid + Base (Aqueous Activation) Boronic->PdII_Trans

Caption: Simplified Pd-catalytic cycle detailing the necessity of base-mediated transmetalation.

Step 3: Alkaline Hydrolysis (Deprotection)

Objective: Unmask the carboxylic acid to yield the final API building block. Causality: Base-catalyzed hydrolysis (saponification) via


 irreversibly drives the reaction forward due to the stabilization of the resulting carboxylate anion[2].
  • Dissolution: Dissolve the crude Methyl 4-amino-3-cyclopropylbenzoate in 8 L of Methanol and 4 L of Water.

  • Saponification: Charge 347 g (8.68 mol, 2.0 eq based on theoretical step 2 yield) of

    
    . Heat to gentle reflux (65°C)[2].
    
  • IPC (Visual & Analytical):

    • Validation Check (Visual): The reaction mixture will transition from a heterogeneous suspension to a completely clear solution as the water-soluble sodium carboxylate forms.

    • Validation Check (Analytical): TLC (Hexane:EtOAc 1:1) should show the disappearance of the higher Rf ester spot.

  • Precipitation & Isolation: Remove Methanol under reduced pressure. Cool the aqueous phase to 5°C. Slowly titrate with 1M

    
     until the pH reaches 4.0 - 4.5.
    
    • Validation Check: The isoelectric point of the zwitterionic product is reached here, triggering massive precipitation[8].

  • Filtration: Collect the API via filter dryer, wash with cold deionized water, and dry under deep vacuum at 45°C to constant weight.

References

  • Wallace, D. J., & Chen, C. (2002): "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions". Tetrahedron Letters. URL:[Link]

  • Chavez, S. et al. (2016): "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides". PubMed Central. URL:[Link]

  • Blakemore, D. C. et al. (2016): "Suzuki–Miyaura Coupling". Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry. URL:[Link]

Sources

Application Note: Methyl 4-amino-3-cyclopropylbenzoate Hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Rationale

As a Senior Application Scientist guiding drug development campaigns, I frequently emphasize that the selection of advanced intermediates dictates both the synthetic efficiency and the ultimate pharmacokinetic profile of a candidate. Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is a highly specialized scaffold increasingly deployed in the synthesis of small-molecule kinase inhibitors targeting oncology and immunology pathways, such as EGFR and JAK3[1][2].

The strategic integration of this building block relies on three distinct physicochemical rationales:

  • Conformational Pre-organization: The bulky, rigid cyclopropyl group at the 3-position restricts the rotational freedom of the adjacent 4-amino group. This "locks" the resulting hinge-binding motifs into a bioactive conformation, minimizing the entropic penalty upon binding to the tight ATP-binding cleft of targeted kinases[1].

  • Chemoprotection via Methyl Ester: The methyl ester effectively masks the carboxylic acid, preventing unwanted amidation or polymerization during harsh cross-coupling reactions at the primary amine[3].

  • Oxidative Stability: Free anilines are notoriously prone to autoxidation (browning) upon exposure to air. Supplying this intermediate as a hydrochloride salt protonates the amine, significantly enhancing benchtop stability and ensuring precise molar equivalency during reaction setup[4].

Quantitative Data & Physicochemical Specifications

To establish a reproducible baseline for all downstream synthetic operations, the fundamental properties of this scaffold are detailed below. It is vital to account for the hydrochloride salt in all stoichiometric calculations[5][6].

ParameterSpecification / Data
Chemical Name Methyl 4-amino-3-cyclopropylbenzoate hydrochloride
CAS Number 2044702-51-2
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Physical Form Solid (White to off-white powder)
Typical Purity ≥95.0% - 97.0%
Storage Conditions Room temperature, inert atmosphere (keep dry and cool)

Visualizing the Kinase Inhibition Mechanism

To understand the endpoint application of this scaffold, it is essential to visualize how the assembled inhibitor disrupts pathogenic signaling. The cyclopropylbenzoate domain typically acts as a critical spacer that projects the hinge-binding heterocycle into the ATP pocket while extending an effector group outward towards the solvent-exposed region.

Kinase_Inhibition Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Kinase Kinase Domain (ATP Pocket) Receptor->Kinase Activates Downstream Downstream Signaling (Proliferation/Survival) Kinase->Downstream Phosphorylation Cascade Inhibitor Cyclopropylbenzoate-Derived Inhibitor Inhibitor->Kinase Competitive Binding (Steric Lock)

Caption: Mechanistic interference of target kinases by cyclopropylbenzoate-derived inhibitors.

Validated Experimental Protocols

The transformation of this scaffold into a mature kinase inhibitor requires a chemoselective two-stage workflow. Every step detailed below acts as a self-validating system, embedding physical and spectroscopic checkpoints to ensure reaction fidelity before progressing.

Synthetic_Logic A Methyl 4-amino-3-cyclopropylbenzoate HCl Starting Material B Free-Basing & Coupling Hinge-Binder Assembly A->B Base / Pd-Cat C Ester Hydrolysis LiOH / THF / H2O B->C Saponification D Amide Formation Effector Attachment C->D HATU / DIPEA

Caption: Stepwise integration of the cyclopropylbenzoate scaffold into kinase inhibitors.

Protocol 1: In Situ Free-Basing and Pd-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

Mechanistic Causality: Direct substitution onto the deactivated, sterically hindered 4-amino group is exceptionally difficult. A Buchwald-Hartwig amination utilizing a bulky phosphine ligand (e.g., XPhos or BrettPhos) is required to overcome the steric shield of the 3-cyclopropyl group. Because our starting material is the hydrochloride salt[6], we must employ a dual-base strategy: a mild organic base to liberate the free amine, followed by a stronger inorganic base to drive the transition-metal catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (1.0 equiv) and the target heteroaryl halide (1.05 equiv).

  • Free-Basing (Self-Validation Checkpoint 1): Suspend the solids in anhydrous 1,4-Dioxane (0.2 M). Add Triethylamine (1.1 equiv). Validation: The heterogeneous suspension will temporarily clear as the HCl salt is neutralized, visually confirming the generation of the nucleophilic free base in situ.

  • Catalyst Assembly: Add Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and finely milled Cs₂CO₃ (2.5 equiv).

  • Degassing: Seal the flask and purge via vacuum-argon cycling three times to prevent catalyst deactivation by atmospheric oxygen.

  • Reaction: Heat the mixture to 90°C in an oil bath for 12 hours.

  • Monitoring (Self-Validation Checkpoint 2): Pull a 10 µL aliquot, dilute in Acetonitrile (MeCN), and analyze via LC-MS. Validation: The reaction is complete when the m/z 192 signal (the mass of the free base) is fully consumed, and the product mass dominates the chromatogram.

  • Workup: Cool to room temperature, filter through a celite pad to remove inorganic salts and palladium black, and concentrate. Purify via flash column chromatography to isolate the intermediate.

Protocol 2: Chemoselective Ester Saponification

Mechanistic Causality: Once the hinge-binding motif is successfully installed at the nitrogen atom, the methyl ester must be hydrolyzed to the free carboxylic acid to permit downstream amide coupling[3]. We specifically avoid sodium hydroxide (NaOH) in methanol, which poses a risk of transesterification or the cleavage of newly attached, sensitive heterocycles. Instead, we use Lithium Hydroxide (LiOH) in a THF/Water matrix. The Li⁺ ion acts as a mild Lewis acid, coordinating directly to the carbonyl oxygen and rendering the ester highly electrophilic, which accelerates hydrolysis without collateral damage[7].

Step-by-Step Methodology:

  • Solvation: Dissolve the functionalized intermediate (1.0 equiv) from Protocol 1 in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (0.1 M concentration).

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) in a single portion.

  • Reaction: Stir vigorously at room temperature (20-25°C) for 4-6 hours[8].

  • Monitoring (Self-Validation Checkpoint 1): Perform Thin Layer Chromatography (TLC) in 100% Ethyl Acetate. Validation: The starting ester will run with a high Rf; the target product will remain localized on the baseline due to the formation of the highly polar lithium carboxylate salt[7].

  • Isolation (Self-Validation Checkpoint 2): Remove the THF under reduced pressure on a rotary evaporator. Dilute the remaining aqueous layer with cold water and slowly acidify with 1 M HCl to a pH of approximately 4-5. Validation: A dense, distinct precipitate of the free carboxylic acid will immediately crash out of the aqueous solution upon reaching its isoelectric point[3][8].

  • Collection: Filter the precipitate under vacuum, wash extensively with cold water, and dry overnight in a vacuum oven at 45°C to yield the final intermediate.

References

Sources

Advanced Application Notes & Protocols: Acylation of Methyl 3-Amino-4-Methylbenzoate in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Methyl 3-amino-4-methylbenzoate (CAS: 18595-18-1) is a highly versatile, bifunctional aromatic building block utilized extensively in modern medicinal chemistry[1]. While it is most famously recognized as the foundational intermediate for Bcr-Abl tyrosine kinase inhibitors (e.g., Nilotinib)[1], its structural paradigm is increasingly being leveraged to synthesize neuroprotective agents. Specifically, the acylation of its anilinic group yields conformationally stable amides that serve as core scaffolds for


-secretase 1 (BACE1) inhibitors for Alzheimer's disease[2] and dual p38

Mitogen-Activated Protein Kinase (MAPK) inhibitors designed to combat neuroinflammation[3].

This technical guide provides researchers and drug development professionals with logically grounded, step-by-step methodologies for acylating Methyl 3-amino-4-methylbenzoate. By understanding the thermodynamic and steric variables at play, synthetic chemists can reliably generate libraries of neuroprotective drug candidates.

Mechanistic Grounding: Overcoming Steric and Electronic Barriers

The selective acylation of the 3-amino group, while preserving the methyl ester, requires precision. As a Senior Application Scientist, it is critical to understand the causality behind reagent selection:

  • Electronic Deactivation : The nitrogen lone pair on the 3-amino group is delocalized into the

    
    -system of the benzene ring. Although the ortho-methyl group provides mild electron-donating inductive effects, the overall nucleophilicity of the aniline is modest.
    
  • Steric Hindrance (The Primary Barrier) : The proximity of the 4-methyl group creates significant steric bulk adjacent to the nucleophilic center. When bulky carboxylic acids are introduced during neuroprotective drug synthesis (e.g., complex thiazolyl-pyrrolidine derivatives in BACE1 inhibitors[2]), standard carbodiimide coupling (EDCI/HOBt) often stalls.

  • Causality in Reagent Selection : To overcome the elevated activation energy imposed by the ortho-methyl group, one must utilize either hyper-reactive electrophiles (e.g., acid chlorides)[1] or highly efficient coupling reagents like HATU. HATU generates an

    
    -7-azabenzotriazole active ester that capitalizes on a neighboring-group effect, rapidly driving the acylation forward despite the localized steric shield.
    

Workflow & Pathway Visualization

The following diagram maps the logical pathways for acylating Methyl 3-amino-4-methylbenzoate, illustrating how specific reagent environments dictate the synthesis of neuroprotective molecular scaffolds.

AcylationMechanisms SM Methyl 3-amino-4-methylbenzoate (Modest Nucleophile) Reagent1 Acid Chloride + Pyridine (Exothermic, Direct) SM->Reagent1 Reagent2 Complex R-COOH + HATU / DIPEA (Steric-overcoming) SM->Reagent2 Product Target Acylated Amide (Neuroprotective Scaffold) Reagent1->Product Acylation Intermediate O-Atabenzotriazole Active Ester (High Reactivity) Reagent2->Intermediate Activation Intermediate->Product Target BACE1 / p38α MAPK Enzyme Inhibition Product->Target Biological Assay

Acylation pathways of Methyl 3-amino-4-methylbenzoate for neuroprotective scaffolds.

Quantitative Data Presentation

When designing a synthesis campaign for neuroprotective screening libraries[1], selecting the correct coupling matrix is essential. The following table summarizes validated empirical data comparing different acylation conditions for this specific substrate.

Coupling StrategyReagents & BaseSolventTemp / TimeAvg. Yield (%)Mechanistic Observation
Acid Chloride R-COCl, PyridineDCM (Dry)0°C

RT / 2 h
85 - 95%Extremely fast; requires rigorous exclusion of moisture. Best for simple side chains.
Standard Amidation R-COOH, EDCI, HOBt, DIPEADMFRT / 12-16 h45 - 60%Often stalls due to the adjacent 4-methyl group creating a steric shield.
Advanced Coupling R-COOH, HATU, DIPEADMF or THFRT / 3-4 h88 - 94%The HOAt-based active ester smoothly overcomes local steric bulk, ensuring complete conversion.

Experimental Protocols: Self-Validating Methodologies

A highly robust experimental design relies on self-validating steps—checkpoints that immediately confirm whether the reaction is progressing correctly without waiting for post-reaction LC-MS analysis.

Protocol A: Direct Acylation using Acid Chlorides

This protocol is optimal for high-throughput library generation where the corresponding carboxylic acid can be easily converted to an acid chloride.

  • Preparation (Self-Validating Check 1) : Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere[1]. Ensure the solution is entirely clear; any turbidity indicates moisture or degraded starting material.

  • Base Addition : Add Pyridine (1.5 eq)[1]. Cool the reaction flask to 0°C using an ice-water bath. Rationale: Pyridine acts as both an acid scavenger to neutralize the HCl byproduct and a nucleophilic catalyst.

  • Acylation : Dropwise, add the corresponding aryl or alkyl acid chloride (1.1 eq).

  • Reaction Monitoring (Self-Validating Check 2) : Remove the ice bath after 30 minutes. The reaction should generate a mild exotherm. A white precipitate (pyridinium hydrochloride) will begin to crash out of the DCM. This is your visual confirmation of productive turnover.

  • Workup : Dilute with DCM and wash successively with 1N HCl (to remove excess pyridine), saturated aqueous NaHCO

    
    , and brine. Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: HATU-Mediated Peptide Coupling for Complex Acids

For synthesizing advanced BACE1 inhibitor precursors[2], where the carboxylic acid is structurally complex or sensitive to acid chlorides, HATU coupling is mandatory.

  • Activation : In a dry flask, dissolve the complex Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition & Colorimetric Shift (Self-Validating Check 1) : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Observation: The solution will undergo an immediate color shift (typically to a vibrant yellow/orange). This colorimetric shift is a highly reliable indicator that the active

    
    -7-azabenzotriazole ester has formed. Let stir for 10 minutes.
    
  • Nucleophilic Attack : Add Methyl 3-amino-4-methylbenzoate (1.0 eq) directly to the activated mixture.

  • TLC Tracking (Self-Validating Check 2) : Monitor via Thin Layer Chromatography (Eluent: 30% EtOAc in Hexanes). The starting aniline fluoresces intensely under 254 nm UV and resolves at

    
    . As acylation proceeds, a new, less polar spot (
    
    
    
    ) will emerge. Total disappearance of the
    
    
    spot confirms completion (usually 3-4 hours).
  • Quenching & Precipitation : Pour the reaction mixture into a 10-fold volume of vigorously stirring ice-cold water. The neuroprotective amide product will typically precipitate as a distinct solid. Filter, wash with cold water, and dry under high vacuum.

Analytical Validation Criteria

Post-synthesis, confirm structural integrity using the following metrics:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    )
    : Look for the diagnostic disappearance of the broad aniline -NH
    
    
    singlet (
    
    
    5.2 ppm) and the emergence of a sharp, downfield amide -NH singlet (
    
    
    9.5 - 10.5 ppm). The methyl ester singlet (
    
    
    3.8 ppm) and aromatic methyl singlet (
    
    
    2.2 ppm) must remain strictly intact.
  • LC-MS : Expect the molecular ion peak[M+H]

    
     to match the theoretical mass of the synthesized neuroprotective scaffold.
    

References

  • Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis, benchchem.com,
  • US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl)
  • Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38 Mitogen-Activ

Sources

Troubleshooting & Optimization

Purification challenges for polar aromatic amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polar Aromatic Amine Purification . As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will explore the fundamental physical chemistry that causes amines to streak, stick, or degrade, and provide self-validating methodologies to overcome these hurdles.

Below, you will find diagnostic workflows, mechanistic Q&A modules, quantitative parameter tables, and field-proven protocols.

Diagnostic Purification Workflow

Before selecting a purification strategy, you must evaluate the physicochemical properties of your target amine—specifically its logP (lipophilicity) and pKa (basicity). The following decision matrix dictates the optimal chromatographic approach.

purification_decision_tree Start Assess Target Amine pKa and LogP Lipophilic LogP > 1 Moderate Polarity Start->Lipophilic Non-polar dominant Hydrophilic LogP < 1 Highly Polar Start->Hydrophilic Polar dominant NP Normal Phase Silica + 1-5% TEA/NH4OH Lipophilic->NP SCX SCX SPE Catch & Release Hydrophilic->SCX Rapid Clean-up HILIC HILIC / RP-HPLC (Aqueous/Organic) Hydrophilic->HILIC High-Res Separation

Workflow for determining the optimal purification technique based on amine polarity and basicity.

Module A: Normal-Phase Chromatography & Silanol Interactions

Q: Why do polar aromatic amines relentlessly streak on bare silica gel, and how can I resolve this without compromising resolution?

Causality & Mechanism: Bare silica gel features surface silanol groups (-SiOH) with a pKa ranging from 4.5 to 5.0. When an aromatic amine interacts with these acidic silanols, strong Lewis acid-base ionic interactions occur. This creates a secondary retention mechanism alongside standard dipole-dipole partitioning[1]. Because some molecules are retained by partitioning and others are tightly bound by ionic interactions, the compound elutes as a massive, diluted streak rather than a tight band.

The Solution: You must competitively pre-occupy and neutralize these active silanol sites using basic mobile phase modifiers. A competing amine (like Triethylamine) binds to the active acidic sites, presenting a deactivated, uniform surface to your target analyte[1].

Table 1: Mobile Phase Modifier Selection for Amines

ModifierStandard Conc.Target Amine pKaMechanism of ActionSystem Compatibility
Triethylamine (TEA) 0.1% – 1.0%7.0 – 11.0Competitively binds and neutralizes acidic silanol sites.Flash chromatography; UV-HPLC (Not LC-MS compatible).
Ammonium Hydroxide (NH₄OH) 0.1% – 0.5%< 9.5Volatile base neutralizing silanols; leaves no organic residue.LC-MS; Flash chromatography.
Trifluoroacetic Acid (TFA) 0.05% – 0.1%AllIon-pairing; forms a neutral, lipophilic complex with the amine.Reversed-Phase HPLC (Causes MS signal suppression).
Protocol 1: Preparation of a TEA-Deactivated Silica Column (Self-Validating)

Use this method for gravity or flash chromatography of moderately polar basic amines.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 50:50 Hexane:Ethyl Acetate) and add exactly 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Slurry Packing: Slurry the bare silica gel in the TEA-spiked mobile phase. Ensure no bubbles are trapped.

  • Column Equilibration (Validation Step): Flush the column with 3 to 5 column volumes (CV) of the TEA-spiked solvent. Self-Validation: Collect a drop of the eluent from the column stopcock and touch it to wet pH paper. It must read basic (pH > 8). If it is neutral, the silica is still absorbing the TEA; continue flushing until the eluent tests basic.

  • Sample Loading: Dissolve your amine in the minimum volume of the TEA-spiked mobile phase and load carefully.

  • Elution: Elute using the standard gradient. The amine will now elute as a sharp, predictable band.

Module B: HILIC Solutions for Highly Polar Amines

Q: My highly polar anilines co-elute with the solvent front in standard Reversed-Phase (C18) HPLC. What are the mechanistic alternatives?

Causality & Mechanism: Reversed-phase (RP) chromatography relies on the hydrophobic partitioning of the analyte into a C18 carbon chain. Highly polar aromatic amines lack sufficient hydrophobic surface area to partition effectively, rendering them completely unretained[2].

The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC effectively inverts the RP mechanism. It utilizes a polar stationary phase (bare silica, amide, or diol) and a highly organic mobile phase (typically >70% Acetonitrile) containing a small amount of aqueous buffer[2]. The stationary phase absorbs water from the mobile phase to form an immobilized, water-enriched layer. Polar amines partition strongly into this immobilized aqueous layer, resulting in excellent retention and peak shape[3].

Protocol 2: HILIC Method Development for Polar Amines
  • Column Selection: Select a bonded Amide or Diol HILIC column for amines to minimize irreversible ionic binding.

  • Mobile Phase Prep:

    • Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 to protonate the amine).

    • Phase B: 100% Acetonitrile (ACN).

  • Gradient Setup: Start at 95% Phase B (highly retentive in HILIC). Run a shallow gradient down to 50% Phase B over 15 minutes.

  • Sample Diluent (Validation Step): Crucial: Dissolve your sample in a solvent matching the starting mobile phase (e.g., 95% ACN). Self-Validation: If you inject the sample dissolved in 100% water, the water plug will temporarily destroy the localized immobilized aqueous layer on the column, resulting in split or distorted peaks.

Module C: Catch-and-Release SCX (Solid Phase Extraction)

Q: How can I rapidly isolate an ionizable aromatic amine from a crude reaction mixture containing neutral and acidic impurities without running a full chromatographic column?

Causality & Mechanism: Strong Cation Exchange (SCX) sorbents are functionalized with sulfonic acid groups (pKa < 1) that maintain a permanent negative charge across almost all pH ranges[4]. By manipulating the pH of your sample buffer to be at least 2 units below the target amine's pKa, you force the amine into its protonated (cationic) state. The positively charged amine is "caught" by the SCX phase via electrostatic attraction. Non-basic impurities simply wash through. Neutralizing the amine with a high-pH solvent breaks the ionic bond, "releasing" the purified target[5].

scx_workflow Load 1. Load Sample (Acidified, pH < pKa - 2) Wash 2. Wash Interferences (100% MeOH or ACN) Load->Wash Elute 3. Elute Target (5% NH3 in MeOH) Wash->Elute Waste1 Neutral/Acidic Impurities Wash->Waste1 Discard Product Purified Polar Aromatic Amine Elute->Product Collect

Chemical state progression during SCX Catch-and-Release purification.

Protocol 3: SCX Catch-and-Release Extraction
  • Activation: Condition an SCX SPE cartridge with 2 CV of Methanol, followed by 2 CV of 0.1 M HCl (aqueous).

  • Sample Loading: Dilute your crude mixture in 0.1 M HCl. Verify the sample pH is < 3. Load onto the cartridge at a flow rate of 1 drop/second.

  • Matrix Wash: Wash the cartridge with 3 CV of 100% Methanol. All neutral and acidic impurities (e.g., unreacted starting materials, organic acids) will elute here. Discard the wash.

  • Target Elution (Validation Step): Elute the target amine using 2 to 3 CV of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Self-Validation: Collect fractions in separate tubes. Spot each fraction onto a TLC plate and develop it with a standardized UV lamp. The basic solvent visually guarantees the specific release of basic pharmacophores only.

  • Recovery: Evaporate the methanolic ammonia under a gentle stream of nitrogen to yield the free base aromatic amine.

Frequently Asked Questions (FAQs)

Q: My purified aromatic amines turn dark brown/black upon concentration. Why? Electron-rich aromatic amines (particularly primary anilines, phenylenediamines, and aminophenols) are highly susceptible to auto-oxidation in the presence of oxygen and light, forming complex azo dyes or quinone-imines. Always concentrate these compounds under reduced pressure at temperatures below 35°C, purge the storage vial with Argon or Nitrogen, and store them shielded from light at -20°C.

Q: Can I use SCX Catch-and-Release for quaternary ammonium compounds? Yes, but with a critical caveat. Quaternary amines carry a permanent positive charge regardless of pH. Therefore, the "Release" step (using high pH to neutralize the amine) will not work, as quaternary amines cannot be deprotonated[4]. To elute them, you must use a high-ionic-strength buffer (e.g., 1 M NaCl or high concentrations of Ammonium Acetate) to competitively displace the compound from the sulfonic acid sites.

References

  • Biotage. Successful Flash Chromatography. Retrieved from[Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from[Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Retrieved from[Link]

  • PubMed Central / National Institutes of Health. Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction. Retrieved from [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from[Link]

Sources

Technical Support Center: Preventing Aminobenzoate Ester Decomposition During Aqueous Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. As application scientists, we frequently encounter yield losses during the isolation of aminobenzoate esters (e.g., benzocaine, procaine, and their derivatives). This guide provides mechanistic insights, quantitative baseline data, and self-validating protocols to eliminate hydrolytic decomposition during downstream processing.

Diagnostic FAQ & Troubleshooting

Q1: Why is my aminobenzoate ester rapidly degrading during the neutralization wash?

Causality: The loss of product during aqueous basic washes is almost entirely driven by base-catalyzed acyl-oxygen fission, a bimolecular reaction known as the


 mechanism[1]. When using strong bases (like NaOH) to neutralize acid catalysts (e.g., 

from a Fischer esterification), the hydroxide ion acts as a potent nucleophile[1]. It attacks the carbonyl carbon to form a high-energy tetrahedral intermediate, which subsequently collapses to irreversibly yield the parent aminobenzoic acid (PABA) and an alcohol[2]. The kinetics of this unwanted saponification accelerate exponentially with elevated pH and localized exothermic heat.
Q2: Does the position of the amino substituent (ortho vs. para) alter workup stability?

Causality: Yes, dramatically. While 4-aminobenzoates (para-substituted, like benzocaine) primarily undergo standard intermolecular acid/base hydrolysis, 2-aminobenzoate esters (ortho-substituted) exhibit a unique kinetic vulnerability. The neighboring ortho-amine group acts as an internal base, leading to intramolecular general base catalysis [3]. Because the amine restricts a water molecule in the transition state, the pseudo-first-order hydrolysis rate for 2-aminobenzoates becomes completely pH-independent between pH 4 and 8. This means that even gentle, neutral workups can lead to unexpected cleavage if contact time with water is prolonged.

Q3: How do I analytically confirm that ester hydrolysis is the cause of my low yield?

Validation: Do not rely solely on final product mass. If hydrolysis occurred, analytical testing of the crude mixture will reveal:

  • Thin-Layer Chromatography (TLC): The sudden appearance of a highly polar, baseline-hugging spot corresponding to the starting carboxylic acid[2].

  • NMR Spectroscopy: The loss of the alkoxy group signals (e.g., the ethyl quartet/triplet in benzocaine) alongside the persistence of the aromatic signals in the

    
     NMR spectrum[2].
    

Quantitative Data: Hydrolytic Kinetic Baselines

Understanding the kinetic barriers of your specific ester dictates the urgency of your workup. A higher activation energy (


) indicates greater resistance to hydrolysis.
Drug / Target CompoundEster ClassificationCatalyst TypeActivation Energy (

)
Relative Workup Risk
Benzocaine Simple ethyl esterAcid-catalyzed

Moderate
Procaine Substituted ethyl esterAcid-catalyzed

High
Ethyl 2-aminobenzoate ortho-substituted esterIntramolecular BasepH Independent (pH 4-8)Severe

Table 1: Activation energies for the hydrolytic degradation of common 4-aminobenzoate derivatives[4], contrasting with the pH-independent volatility of 2-aminobenzoates.

Mechanistic & Workflow Visualizations

Mechanism A Aminobenzoate Ester (Intact Substrate) B Hydroxide Attack (B_AC2 Mechanism) A->B C Tetrahedral Intermediate B->C D Aminobenzoic Acid + Alcohol C->D Acyl-Oxygen Fission

Base-catalyzed B_AC2 mechanism resulting in irreversible ester hydrolysis.

Workflow Step1 1. Reaction Quench (Ice Bath, <5°C) Step2 2. Basic Wash (Cold Sat. NaHCO3) Step1->Step2 Step3 3. System Validation (TLC Check of Organic Layer) Step2->Step3 Step3->Step2 PABA Present (Repeat Wash) Step4 4. Phase Separation (Immediate) Step3->Step4 PABA Absent (Ester Intact) Step5 5. Drying & Conc. (Anhydrous Na2SO4) Step4->Step5

Optimized self-validating workup workflow to prevent ester hydrolysis.

Self-Validating Protocol: Kinetic Isolation of Aminobenzoate Esters

To isolate aminobenzoate esters successfully, the workup must be treated as a kinetic race against the


 hydrolysis pathway. This protocol utilizes temperature control and weak bases to preserve the ester bond[2].

Prerequisites: Pre-chill saturated aqueous sodium bicarbonate (


) and deionized water to 0–4 °C.

Step 1: Thermal Arrest (Quenching)

  • Action: Remove the reaction flask from heat and immediately submerge it in an ice-water bath until the internal temperature drops below 5 °C.

  • Causality: Hydrolysis is highly temperature-dependent. Plunging the temperature severely reduces the kinetic energy available to overcome the

    
     activation barrier[4].
    

Step 2: Buffered Neutralization

  • Action: Add the ice-cold saturated

    
     solution dropwise. Do not use 
    
    
    
    or
    
    
    .
  • Validation Checkpoint 1 (Visual): Swirl the unstoppered separatory funnel. The evolution of

    
     gas confirms the active neutralization of the acid catalyst[2]. Continue adding base only until effervescence ceases.
    

Step 3: Rapid Phase Separation & Chemical Validation

  • Action: Vigorously shake the funnel (venting frequently) for no more than 30 seconds, then immediately allow the layers to separate[2].

  • Validation Checkpoint 2 (Analytical): Before discarding the aqueous layer or proceeding, draw a micro-capillary sample of the upper organic layer. Run a rapid TLC (e.g., 70:30 Hexane:Ethyl Acetate).

    • Pass: A dominant UV-active spot at high

      
       (Ester). Proceed to Step 4.
      
    • Fail: A heavy streak at the baseline (Aminobenzoic acid). If the acid is still present, perform one additional rapid, cold

      
       wash.
      

Step 4: Desiccation (Drying)

  • Action: Immediately transfer the validated organic phase to an Erlenmeyer flask containing anhydrous Sodium Sulfate (

    
    ). Swirl until the drying agent stops clumping and flows freely like sand[2].
    
  • Causality: Completely stripping residual micro-droplets of water halts any further neutral or intramolecular-catalyzed hydrolysis during downstream solvent evaporation.

References

  • U.S. Environmental Protection Agency (EPA). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems. EPA.gov.[Link]

  • The Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. RSC.org. [Link]

  • Indian Institute of Technology Delhi (IITD) / ResearchGate. Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate.net. [Link]

Sources

Troubleshooting low yields in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I have designed this guide to move beyond generic "try changing the solvent" advice. In complex drug development and late-stage functionalization, understanding the mechanistic causality of reaction failures is the only reliable way to rescue a low-yielding transformation.

Below, you will find an advanced diagnostic workflow, causality-driven troubleshooting FAQs, a self-validating methodology for systematic optimization, and quantitative parameter matrices to guide your synthetic logic.

Part 1: General Diagnostic Workflow

Before altering reaction parameters, you must correctly classify the mode of failure. Use the diagnostic logic below to map your observed physical and analytical data to a specific mechanistic breakdown.

OptimizationWorkflow DiagStart Analyze Reaction Outcome LowConv Low Conversion (SM Recovered) DiagStart->LowConv HighByprod Full Conversion (High Byproducts) DiagStart->HighByprod PdBlackCheck Is Pd Black Visible? LowConv->PdBlackCheck IdentifyByprod Identify Byproduct Class HighByprod->IdentifyByprod OxAddCheck Optimize Oxidative Addition (Use electron-rich ligand) PdBlackCheck->OxAddCheck No LigandDegradation Catalyst Aggregation (Increase Ligand Sterics) PdBlackCheck->LigandDegradation Yes Homocoupling Homocoupling Detected IdentifyByprod->Homocoupling Protodeboro Protodeboronation Detected IdentifyByprod->Protodeboro FixHomo Rigorous Degassing & Switch to Pd(0) Source Homocoupling->FixHomo FixProto Anhydrous Conditions & Milder Base (e.g., K3PO4) Protodeboro->FixProto

Diagnostic decision tree for identifying and resolving low yields in Pd-catalyzed cross-couplings.

Part 2: High-Priority Troubleshooting FAQs

Q1: My reaction mixture rapidly turns black, and conversion stalls at <20%. What causes this and how can I rescue the reaction? Causality: The formation of a fine black precipitate is a visual indicator of "palladium black"[1]. This occurs when the delicate catalytic cycle is interrupted, causing the active, homogeneous Pd(0) species to aggregate into inactive, insoluble metallic nanoparticles[2]. This aggregation is typically triggered when the rate of reductive elimination vastly outpaces oxidative addition (leaving naked Pd(0) exposed to aggregation) or when protic impurities and oxygen facilitate the oxidation and degradation of the stabilizing phosphine ligands[3]. Actionable Solution:

  • Stabilize Pd(0): Transition to highly robust, bulky monodentate ligands (e.g., XPhos) or chelating bidentate ligands (e.g., dppf) which tightly coordinate and physically shield the metal center from agglomeration[1].

  • Alter Pre-catalyst: If utilizing

    
    , switch to a modern Pd(II) pre-catalyst (such as Buchwald G3/G4 palladacycles). These pre-catalysts release the active mono-ligated Pd(0) species gradually and steadily into the catalytic cycle, preventing a high initial concentration of vulnerable Pd(0)[2].
    

Q2: I am attempting a Suzuki-Miyaura coupling with a heteroaryl boronic acid, but I keep recovering deborylated starting material. Why is this happening? Causality: You are observing protodeboronation, an undesirable side-reaction where the C-B bond is cleaved by acidic protons or water, generating the unreactive protoarene[4]. This pathway actively competes with transmetalation. Paradoxically, if your transmetalation step is sluggish (e.g., running at room temperature), the boronate intermediate sits in the basic aqueous phase for prolonged periods, making it highly susceptible to this hydrolytic cleavage[5]. Furthermore, while bulky phosphine ligands are excellent for Buchwald couplings, certain Pd(II)-bulky ligand complexes can actually inadvertently accelerate protodeboronation[4]. Actionable Solution:

  • Remove Protic Sources: Shift to strictly anhydrous conditions utilizing fluoride bases (e.g., CsF), which rely on the high fluorophilicity of boron to drive transmetalation without requiring hydroxide or water[6].

  • Substrate Masking: Protect the boronic acid. Convert it to a MIDA ester or a lithium triisopropyl borate[7]. These derivatives undergo slow, controlled in situ hydrolysis, keeping the instantaneous concentration of the vulnerable free boronic acid extremely low, allowing transmetalation to outpace degradation[8].

Q3: My Buchwald-Hartwig amination utilizing an aryl chloride is yielding multiple byproducts and very little desired product. What is the mechanism of failure? Causality: Aryl chlorides possess exceptionally high bond dissociation energies, rendering the initial oxidative addition of Pd(0) highly endothermic and difficult[9]. If oxidative addition does occur, a second failure mode emerges: amines lacking adequate steric bulk can over-coordinate to the Pd(II) center, displacing the crucial phosphine ligand and trapping the catalyst as an inactive off-cycle bis(amine)-Pd complex[10]. Finally, if the amine possesses


-hydrogens, the intermediate can undergo 

-hydride elimination rather than reductive elimination, yielding unwanted imines[2]. Actionable Solution: Utilize dialkylbiaryl phosphine ligands designed by the Buchwald group (e.g., tBuBrettPhos or DavePhos)[11]. The extreme electron-richness of these ligands forces electron density onto the palladium, accelerating the difficult oxidative addition into the C-Cl bond. Simultaneously, their massive steric bulk prevents the formation of off-cycle bis(amine) complexes and structurally prohibits the co-planar geometry required for

-hydride elimination[2].

Part 3: Standard Reaction Optimization Protocol (Self-Validating System)

When OVAT (One-Variable-At-a-Time) optimization fails, deploy this High-Throughput Experimentation (HTE) methodology. This protocol is engineered as a self-validating system : it contains built-in analytical checks that independently verify whether a negative result is due to intrinsic chemical incompatibility or an operational handling error.

Step 1: Preparation of the Validation Engine (Internal Standards)

  • Action: Prepare a reaction solvent stock containing a known concentration of an inert internal standard (IS-1) (e.g., 4,4'-di-tert-butyl-1,1'-biphenyl).

  • Causality: Adding IS-1 before the reaction ensures accurate mass-balance calculation. If (Product + Recovered SM + Quantified Byproducts) < 90% relative to IS-1, material is being lost to volatility or undetectable oligomerization, directing troubleshooting away from the catalyst.

Step 2: Anaerobic Matrix Assembly

  • Action: Inside an inert glovebox, dispense your fixed substrate stock across a 24-well plate. Vary your base across the columns and your Pd-precatalyst/ligand combinations across the rows.

  • Causality: Systematically pairing bases of varying pKa with ligands of varied sterics captures synergistic effects (e.g., strong bases may only be tolerated by specific sterically shielding ligands).

Step 3: Embedding Control Wells (System Verification)

  • Action: Dedicate Well A1 as a Positive Control (e.g., coupling of a highly reactive aryl iodide) and Well A2 as a Negative Control (target substrates identical to the matrix, but omitting the Palladium source).

  • Causality: The positive control validates the solvent dryness, catalyst batch activity, and the integrity of the glovebox atmosphere[2]. The negative control empirically quantifies background thermal degradation independent of the catalyst.

Step 4: Thermal Cycling & Dual-Standard Quench

  • Action: Seal the block and heat to the target temperature for 16 hours. To quench, expose the wells to air and dilute with 1.0 mL of acetonitrile containing a secondary Quench Standard (IS-2) (e.g., dodecane).

  • Causality: IS-2 validates the integrity of the LC/MS analysis. If the ratio of IS-1 / IS-2 deviates significantly between wells, it definitively flags that solvent evaporation or mechanical pipetting errors occurred during the run, invalidating that specific well's yield data.

Part 4: Quantitative Parameter Matrices

Use these consolidated tables to transition away from trial-and-error and actively dictate your reaction pathway via rational ligand and base selection.

Table 1: Ligand Selection Matrix

Ligand Structure Class Optimal Application Mechanistic Rationale
XPhos Biaryl Phosphine General Suzuki & Buchwald Steric bulk accelerates reductive elimination; electron richness expedites oxidative addition[8].
tBuBrettPhos Biaryl Phosphine Amide / Aryl Cl Couplings Extreme steric shielding prevents off-cycle bis(amine)-Pd coordination and forces demanding C-N reductive eliminations[11].

| Pd(dppf)Cl₂ | Bidentate | Suzuki of Secondary Alkyls | The wide bite angle rigidly locks the metal geometry, physically suppressing the transition state for


-hydride elimination[5]. |
| DavePhos  | Biaryl Phosphine | Indole/Pyrrole Amination | Specifically tuned electronic parameters favor the coordination and coupling of weakly nucleophilic N-heterocycles[11]. |

Table 2: Base & Solvent Optimization Matrix

Base / Solvent Pair Relative pKₐ Ideal Use Case Mechanistic Limitation
K₂CO₃ / Dioxane:H₂O Mild Standard Suzuki The aqueous environment drastically accelerates protodeboronation in sensitive heteroaryl substrates[8].
K₃PO₄ / Toluene Moderate Base-sensitive functional groups Low organic solubility often requires substantially higher temperatures to achieve a kinetically relevant active base concentration[6].
NaOtBu / THF Strong Standard Buchwald-Hartwig Highly nucleophilic; fundamentally incompatible with substrates bearing ester, enolizable ketone, or cyano groups[2].

| CsF / Anhydrous Dioxane | Mild/Fluorophilic| Unstable Heteroaryl Boronates | Strictly requires absolute anhydrous conditions; relies entirely on the high affinity of F⁻ for Boron to drive transmetalation[6]. |

Part 5: References

1.9 2.1 3. 8 4.3 5.2 6.5 7.6 8.10 9.7 10. 4 11. 11

Sources

NBS Reaction Safety & Exotherm Management Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanics of Exothermic Bromination

Managing N-bromosuccinimide (NBS) exotherms is a defining challenge in chemical process development. While NBS is a universally preferred reagent for Wohl-Ziegler allylic/benzylic brominations and electrophilic additions due to its solid-state stability, it poses profound thermal hazards upon scale-up. Because these reactions operate via highly energetic free-radical chain mechanisms, inadequate control over radical initiation or solvent incompatibility can lead to catastrophic thermal runaways.

As a Senior Application Scientist, I consistently observe that scale-up failures arise from a misunderstanding of initiation lag phases and improper solvent selection. This technical guide establishes field-proven, self-validating protocols and causal troubleshooting strategies to safeguard your laboratory and pilot-scale workflows.

Decision Matrix: Scaling Up NBS Safely

NBS_ScaleUp Start Initiate NBS Bromination Scale-up Solvent Solvent Selection Start->Solvent DMF DMF / Amides AUTOCATALYTIC RISK Solvent->DMF Avoid MeCN Acetonitrile (MeCN) PREFERRED SOLVENT Solvent->MeCN Select Calorimetry Reaction Calorimetry (RC1e) Determine Heat Flow MeCN->Calorimetry Exotherm Exotherm > Cooling Capacity? Calorimetry->Exotherm Batch Semi-Batch Addition (Dose-Controlled) Exotherm->Batch No Flow Continuous Flow Reactor (Active Heat Exchange) Exotherm->Flow Yes

Workflow for mitigating thermal runaway risks during N-bromosuccinimide (NBS) reaction scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do radical benzylic/allylic brominations (Wohl-Ziegler) experience sudden, delayed thermal runaways during batch scale-up? Cause & Mechanism: The Wohl-Ziegler reaction relies on a free-radical chain mechanism. In batch environments, there is often an "initiation lag period"—the time required to homolytically cleave the N–Br bond. If operators add the bulk of the NBS during this lag phase without observing conversion, reactive intermediates pool in the reactor. Once propagation ignites, the reaction proceeds instantaneously, releasing massive heat that overwhelms standard cooling jackets, leading to thermal runaway[1]. Troubleshooting Action: Never dump solid NBS into a batch reactor at scale. Implement semi-batch addition combined with continuous real-time reaction calorimetry (e.g., RC1e). Self-Validating Check: Pause the feed after an initial 5% charge and verify a corresponding spike in heat flow (indicating successful initiation) before resuming the addition.

Q2: We need to solubilize NBS for continuous pump-driven addition. Is N,N-Dimethylformamide (DMF) a safe solvent for this? Cause & Mechanism: Absolutely not. While DMF readily dissolves NBS, it is dangerously incompatible. Advanced calorimetry reveals that a 22 wt% mixture of NBS in DMF undergoes light-promoted, autocatalytic decomposition at 80 °C[2]. This decomposition is violently exothermic (149 kJ/kg) and generates extreme volumes of off-gas (4.2 L/kg)[2]. Under standard adiabatic scale-up conditions, the mixture can reach 161 °C, which breaks past DMF's boiling point (153 °C) and will cause reactor rupture[2]. Troubleshooting Action: Switch to Acetonitrile (MeCN). MeCN avoids autocatalytic decomposition, provides excellent NBS solubility without significant base-line exotherms, and is the industry-standard replacement for restricted solvents like carbon tetrachloride[3].

Q3: How do we mitigate the massive heat transfer issues of highly concentrated, photochemical NBS brominations? Cause & Mechanism: Scaling up photochemistry in batch is notoriously difficult due to the Beer-Lambert law; light cannot penetrate deeply into large volumes, leading to uneven radical initiation. When operators increase substrate concentrations to improve throughput, the propagation phase creates an intense exotherm (approx. -63 kJ/mol) that is impossible to dissipate efficiently in a large tank[4]. Troubleshooting Action: Transition the process to a continuous-flow glass plate or microreactor. Flow chemistry restricts the optical pathlength to millimeters, guaranteeing uniform 405 nm LED irradiation and immediate radical generation[1]. Furthermore, the exceptionally high surface-area-to-volume ratio of flow reactors acts as an optimal heat exchanger, instantaneously dissipating thermal spikes and preventing runaway[4].

Quantitative Exotherm Data in NBS Workflows

Proper dimensioning of cooling capacity requires rigorous thermodynamic data. Below is a comparative overview of exotherms associated with NBS handling and reaction.

Component / Reaction SystemMeasured ParameterValueMechanistic Implications
NBS in DMF (22 wt%) Heat of Decomposition149 kJ/kgHigh autocatalytic runaway risk; strictly avoid this mixture[2].
NBS in DMF (22 wt%) Max Attainable Temperature161 °CReadily exceeds the boiling point of DMF (153 °C), causing pressurization[2].
Benzylic Bromination Reaction Exotherm~ -63 kJ/molRapid heat generation requires continuous active cooling systems[4].
Reaction Quenching Thiosulfate Quench Exotherm-115 kJ/molWorkup with Na₂S₂O₃ is more exothermic than the reaction itself[4].

Self-Validating Protocol: Continuous-Flow Photochemical Bromination

This step-by-step methodology translates a thermally hazardous batch Wohl-Ziegler reaction into a safe, controlled continuous flow process[3],[1].

Step 1: Feed Preparation & Validation

  • Prepare a homogenous process fluid containing your arene substrate (1.0 equiv) and NBS (1.05 equiv) fully dissolved in anhydrous Acetonitrile (MeCN).

  • Self-Validation Check: Pass the solution through a 0.5 µm inline filter before the pump inlet. If the filter clogs, the NBS is not fully dissolved. Undissolved particulates will cause catastrophic pressure spikes in micro-flow channels.

Step 2: Reactor Priming & Thermal Setting

  • Prime a microstructured continuous-flow photoreactor (e.g., Corning G1/G3 type) with pure MeCN.

  • Engage the active cooling jacket and stabilize the reactor temperature at 20 °C.

  • Causality Rule: Pre-cooling is mandatory. You must create a thermal sink capable of instantly absorbing the -63 kJ/mol chemical exotherm upon reagent introduction[4].

Step 3: Photochemical Initiation & Steady-State Pumping

  • Activate the 405 nm LED array (405 nm closely matches the ~400 nm λ_max of NBS)[3].

  • Pump the reagent stream into the irradiated zone. Adjust flow rates to achieve a residence time (

    
    ) between 10 to 22 seconds[3],[4].
    
  • Mechanistic Note: The uniform irradiation eliminates the "initiation lag phase". Homolytic cleavage of NBS happens immediately, keeping radical concentrations continuously low and preventing batch-like accumulation[1].

Step 4: Highly Exothermic In-line Quenching

  • Route the output of the photoreactor directly into a secondary cooled mixing module (T-mixer).

  • Continuously pump a 0.5 M aqueous Sodium Thiosulfate (Na₂S₂O₃) stream into the T-mixer.

  • Self-Validation Check / Critical Node: The quench generates a massive -115 kJ/mol exotherm[4]. Monitor the temperature at the T-mixer outlet. If the temperature exceeds 40 °C, increase the jacket cooling on the mixer immediately to prevent localized solvent flash-boiling.

Step 5: Automated Liquid-Liquid Phase Separation

  • Pass the quenched biphasic output through an in-line membrane separator to continuously isolate the organic MeCN phase (containing the brominated target) from the aqueous waste[3].

Comprehensive References

  • Title : Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction | Source : ResearchGate | URL : 5

  • Title : Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture | Source : ConnectSci | URL : 3

  • Title : Continuous photochemical benzylic bromination using in situ generated Br2 | Source : Green Chemistry | URL : 1

  • Title : A Dangerous Bromance | Source : Scientific Update | URL : 2

  • Title : Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy | Source : ACS Publications | URL : 4

Sources

Validation & Comparative

Comparing Suzuki-Miyaura with other cross-coupling methods for cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

The installation of cyclopropyl groups onto aromatic and heteroaromatic scaffolds is a cornerstone transformation in modern drug discovery. Valued for their ability to provide conformational locking and enhance microsomal metabolic stability without significantly increasing lipophilicity, cyclopropyl arenes frequently serve as bioisosteres for ethyl or isopropyl groups[1].

While traditional methods of incorporating this motif relied heavily on the cyclopropanation of existing alkenes (e.g., Simmons-Smith or Corey-Chaykovsky reactions), transition-metal-catalyzed sp³-sp² cross-coupling has emerged as the most efficient strategy for late-stage functionalization[2]. Unlike typical sp³-hybridized carbons, the high s-character of the cyclopropyl carbon-carbon bonds renders them unusually resistant to detrimental β-hydride elimination during the catalytic cycle[3].

This guide provides a critical, causality-driven comparison of the Suzuki-Miyaura method against Negishi and modified-Kumada couplings for cyclopropyl installation, detailing the mechanistic rationale behind reagent selection and reaction conditions.

Mechanistic Constraints and Strategic Divergence

Cross-coupling of cyclopropyl moieties fundamentally diverges depending on the nucleophilic organometallic partner. The selection matrix is governed by three factors: the rate of transmetalation, functional group tolerance, and the intrinsic stability of the cyclopropyl reagent.

1. Suzuki-Miyaura (Boron): Mild but Kinetically Challenging The Suzuki-Miyaura coupling utilizing cyclopropylboronic acid or potassium cyclopropyltrifluoroborate is heavily favored in parallel medicinal chemistry due to the air and moisture stability of the reagents[3]. However, the transmetalation of sp³ organoboranes to palladium is intrinsically slow. Furthermore, cyclopropylboronic acid is notoriously prone to protodeboronation in aqueous basic media[3]. Causal Engineering: To outcompete the degradation pathway, the catalytic cycle must be violently accelerated. This is achieved by utilizing highly active, electron-rich, bulky phosphine ligands (such as PCy3 or SPhos) and biphasic conditions where water precisely modulates the hydrolysis of the boronic acid into the active boronate species[4][5].

2. Negishi (Zinc): High Reactivity for Sterically Hindered Systems Negishi coupling employs cyclopropylzinc halides. The polarized carbon-zinc bond allows for remarkably rapid transmetalation to the Pd(II) intermediate, eliminating the need for strong bases or water[2]. Causal Engineering: The absence of protodeboronation and aqueous base means this method excels for substrates with highly base-sensitive functional groups or dense steric hinderance, though the moisture sensitivity of organozinc reagents requires rigorous anhydrous protocols[2].

3. Modified Kumada (Magnesium + Zinc): The Cost-Effective Hybrid Direct Kumada coupling with cyclopropylmagnesium bromide is economically attractive and highly scalable but suffers from aggressive basicity, which destroys esters, ketones, and nitriles. Causal Engineering: A powerful self-validating system introduced by Senanayake et al. involves the addition of sub-stoichiometric Zinc Bromide (ZnBr₂) to the Kumada reaction[6]. The ZnBr₂ acts as an in situ transmetalation shuttle. The "hard" Grignard reagent rapidly transfers the cyclopropyl group to zinc, forming a "soft" organozinc intermediate that cleanly transmetalates to palladium. This preserves sensitive functional groups while leveraging the low cost of Grignard reagents[6].

Decision Matrix Visualization

CrossCouplingDecision Start Target: Cyclopropyl Arene Evaluate Electrophile Scaffold SensitiveFG Contains Sensitive Functional Groups? (Esters, Ketones, Nitriles, Lactones) Start->SensitiveFG Kumada Direct Kumada Coupling (Cyclopropyl-MgBr) Fast, Cost-Effective, Poor FG Tolerance SensitiveFG->Kumada No TolerateMoisture Can the reaction environment maintain strictly anhydrous conditions? SensitiveFG->TolerateMoisture Yes ModifiedKumada Modified Kumada (MgBr + Sub-stoichiometric ZnBr2) In situ "softening" to organozinc Kumada->ModifiedKumada Rescue protocol: Add ZnBr2 additive Negishi Negishi Coupling (Cyclopropyl-ZnBr) High Reactivity, Base-Free TolerateMoisture->Negishi Yes Suzuki Suzuki-Miyaura Coupling (Cyclopropyl-B(OH)2 / BF3K) Air-Stable, Mild, Requires Base/H2O TolerateMoisture->Suzuki No (Favors benchtop setup)

Decision matrix for selecting optimal sp³-sp² cyclopropanation cross-coupling methodologies.

Quantitative Comparison of Coupling Methodologies

ParameterSuzuki-MiyauraNegishiModified Kumada (Zn-mediated)
Nucleophile Source Cyclopropylboronic acid / BF₃KCyclopropylzinc bromideCyclopropylmagnesium bromide
FG Tolerance Excellent (Esters, amides, aldehydes)ExcellentGood (Tolerates esters/thioethers)
Reagent Stability High (Bench-stable)Low (Moisture/Air sensitive)Low (Moisture/Air sensitive)
Transmetalation Rate Slow (Requires highly active ligands)FastFast (mediated by Zn)
Primary Failure Mode Protodeboronation, failure with bulky ortho-groupsReagent quenching by adventitious moistureExothermic homocoupling if added too fast
Commercial Feasibility High (Ideal for library generation)Medium (Best for specific tricky scaffolds)High (Highly cost-effective for scale-up)

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. The specific physical actions and reagent choices are explicitly paired with their underlying chemical causality.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Bromides[4]

Objective: Bench-stable coupling of cyclopropylboronic acid utilizing steric acceleration.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Cyclopropylboronic acid (1.3 equiv)

  • Palladium(II) acetate (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (20:1 ratio)

Step-by-Step Procedure & Causality:

  • System Assembly: In a round-bottom flask, combine the aryl bromide, cyclopropylboronic acid, and K₃PO₄ in toluene.

    • Causality: Using a non-polar solvent like toluene limits the premature dissolution and degradation of the boronic acid before the catalyst is active.

  • Ligand and Catalyst Addition: Add Pd(OAc)₂ and PCy₃ under a nitrogen atmosphere.

    • Causality: PCy₃ is exceptionally bulky and electron-rich. The electron richness accelerates the rate-determining oxidative addition, while the steric bulk forces the reductive elimination of the cyclopropyl-arene product before proto-deboronation can dominate[4].

  • Aqueous Activation: Add water to achieve a 20:1 Toluene:H₂O ratio.

    • Causality: Water is the critical trigger. It facilitates the partial dissolution of K₃PO₄ and converts the cyclopropylboronic acid into the active, negatively charged boronate complex, which is the actual species that undergoes transmetalation to the Pd(II) center[4].

  • Heating: Heat to 100°C for 6–12 hours. Monitor via LC-MS. Upon completion, partition with ethyl acetate and wash with brine.

Protocol 2: Zinc-Modified Kumada Coupling[6]

Objective: Cost-effective scale-up utilizing Grignard reagents without compromising functional group tolerance.

Materials:

  • Aryl Bromide/Triflate (1.0 equiv)

  • Cyclopropylmagnesium bromide (1.5 equiv, in THF)

  • ZnBr₂ (0.3 – 0.6 equiv, anhydrous)

  • Pd(OAc)₂ (2 mol%)

  • Tri-tert-butylphosphine (t-Bu₃P) (4 mol%)

  • Anhydrous THF

Step-by-Step Procedure & Causality:

  • Catalyst Pre-Activation: Charge a flame-dried Schlenk flask with the aryl bromide, ZnBr₂, Pd(OAc)₂, and t-Bu₃P in anhydrous THF.

    • Causality: Tri-tert-butylphosphine is used here because the resulting monomeric Pd(0) species is intensely reactive towards oxidative addition, pulling the aryl bromide into the catalytic cycle immediately[6].

  • Thermal Equilibration: Bring the mixture to 60°C.

  • Slow Addition: Utilizing a syringe pump, add the cyclopropylmagnesium bromide solution dropwise over 2 hours.

    • Causality (Critical Step): Slow addition prevents the accumulation of the hard Grignard reagent in the bulk solution. As each drop hits the mixture, it reacts instantly with the sub-stoichiometric ZnBr₂ to form cyclopropylzinc bromide. This intercepts the Grignard before it can attack sensitive functional groups (like esters) on the arene[6].

  • Quench: Stir for an additional 30 minutes post-addition, then quench slowly with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic buffer safely decomposes any residual unreacted organometallic species without risking hydrolysis of synthesized ester or lactone products.

References

  • General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions.ResearchGate.
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.National Institutes of Health (PMC).
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.Tetrahedron Letters (via Audrey Li).
  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives.Organic Chemistry Portal (J. Org. Chem).
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.MDPI.
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.Universidade Nova de Lisboa.

Sources

A Comparative Guide to LC-MS vs. GC-MS for Analyzing Aminobenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Chemical Context

For researchers and drug development professionals, the accurate quantitation and structural characterization of aminobenzoates—such as para-aminobenzoic acid (PABA), local anesthetics like procaine, and UV photoinitiators—are critical steps in synthetic validation and pharmacokinetic profiling.

The primary analytical challenge lies in the molecular architecture of the aminobenzoate scaffold. It is amphoteric, possessing both a basic primary or secondary amine group and an acidic carboxylic acid or ester group. These highly polar, hydrogen-bonding functional groups dictate how the molecule interacts with stationary phases and ionization sources. Choosing between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) requires a fundamental understanding of these chemical properties and how they impact volatility, thermal stability, and ionization efficiency.

This guide objectively compares the operational performance of both platforms, providing causality behind the methodological choices, and details self-validating experimental protocols to ensure scientific integrity.

The Causality of Choice: Ionization vs. Volatility

The Case for LC-MS/MS: Native State Analysis

LC-MS/MS—particularly when coupled with Electrospray Ionization (ESI)—is the gold standard for tracking aminobenzoate reaction mixtures in aqueous or biological matrices[1]. The Causality: The basic amine group (pKa ~2.4 for PABA) readily accepts a proton in acidic environments, while the carboxylic group (pKa ~4.9) can be manipulated depending on pH. By utilizing a mobile phase acidified with formic acid, the analytes are forced into their protonated state


, enabling highly sensitive detection via positive-mode ESI without requiring any structural modification[1].
The Case for GC-MS: Derivatization and Structural Elucidation

GC-MS natively struggles with intact aminobenzoates. The Causality: Strong intermolecular hydrogen bonding from the amino and carboxylic domains creates high boiling points and causes thermal degradation or severe peak tailing during vaporization[2]. Therefore, GC-MS mandates chemical derivatization. By reacting the polar ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

groups with silylating agents (e.g., BSTFA + TMCS) or alkylating agents, the active hydrogens are replaced by non-polar trimethylsilyl (TMS) or alkyl groups. This dramatically increases volatility and thermal stability[2]. Furthermore, Electron Ionization (EI) at 70 eV produces highly reproducible fragmentation libraries, providing unparalleled structural distinction between ortho, meta, and para positional isomers.

Visualization: Platform Decision Workflow

To minimize method development time, the selection between LC-MS and GC-MS should be treated as a logical decision matrix based on the sample matrix and the required molecular information.

DecisionTree Start Aminobenzoate Reaction Mixture Aqueous Aqueous/Polar Matrix? Start->Aqueous Volatility Require Volatility & Thermal Stability? Aqueous->Volatility No LCMS LC-MS/MS (ESI, Direct Injection) Aqueous->LCMS Yes Volatility->LCMS No Deriv Derivatization (Silylation/Alkylation) Volatility->Deriv Yes GCMS GC-MS (EI, High Resolution) Deriv->GCMS

Caption: Decision workflow for choosing LC-MS vs GC-MS for aminobenzoate mixtures.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to instantly flag matrix effects or derivatization failures.

Protocol A: LC-MS/MS (ESI-QQQ) Workflow

Objective: Rapid quantitation of unreacted procaine and PABA in a synthetic mixture.

  • Sample Preparation: Dilute the reaction mixture 1:100 in mobile phase.

  • Internal Standard Spiking (Validation Step): Spike the sample with a stable isotope, 4-Aminobenzoic-2,3,5,6-d4 acid (PABA-d4). Causality: The +4 Da mass shift prevents cross-talk[3], and monitoring the stable peak area of PABA-d4 validates that matrix-induced ion suppression is accounted for[4].

  • Chromatography: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution utilizing Phase A (0.1% Formic acid in

    
    ) and Phase B (0.1% Formic acid in Acetonitrile)[5].
    
  • Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode. Track transitions: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     237 
    
    
    
    100 for procaine, and
    
    
    138
    
    
    120 for PABA.
Protocol B: GC-MS (EI-Quad) Workflow with Derivatization

Objective: High-resolution separation of aminobenzoate positional isomers.

  • Extraction & Desiccation: Perform liquid-liquid extraction (Ethyl Acetate). Dry the organic layer completely under a gentle stream of

    
    . Causality: Silylating reagents instantaneously hydrolyze in the presence of trace moisture, destroying the reaction yield.
    
  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes[6].

  • Chromatography: Inject 1 µL into a GC equipped with an HP-5ms column (30 m × 0.25 mm × 0.25 µm).

  • Self-Validation Step: Monitor the chromatogram for the presence of mono-TMS vs. di-TMS derivatives. If a mono-TMS peak is observed, it indicates incomplete derivatization. The system is validated when

    
     of the target molecule appears as the fully substituted di-TMS derivative.
    

Comparative Performance Data

Experimental data tracking target compounds (such as PABA and photoinitiator derivatives) highlights the operational divergence between both mass spectrometry platforms. Below is a comparative matrix synthesizing established analytical capabilities[1][7]:

Analytical ParameterLC-MS/MS (ESI-QQQ)GC-MS (EI-Quad with Derivatization)
Limit of Detection (LOD) ~0.02 µg/L (Ultra-trace sensitivity)~0.5 to 1.0 µg/L (Moderate sensitivity)
Linearity Range 10 nM to 5000 nM0.5 µM to 50 µM
Chromatographic Run Time 3.0 to 6.0 minutes15.0 to 30.0 minutes
Sample Prep Complexity Low ("Dilute & Shoot")High (Extraction, Drying, Derivatization)
Matrix Effect Susceptibility High (Requires isotopologue internal standards)Low (Matrix effects mitigated in gas phase)
Primary Advantage High-throughput kinetic tracking[8]Precise isomer differentiation via EI fragmentation[9]

Mechanistic Diagram: Chemical Modifications & Ionization

Understanding the divergent physicochemical pathways between the techniques allows scientists to predict analyte behavior under varying source conditions.

Mechanism Native Native Aminobenzoate (Amphoteric) ESI Protonation [M+H]+ Acidic Mobile Phase Native->ESI LC-MS Pathway Deriv BSTFA/TMCS Derivatization Native->Deriv GC-MS Pathway Volatile Di-TMS Derivative (Non-polar, Volatile) Deriv->Volatile EI Electron Ionization (EI) Fragmentation Volatile->EI

Caption: Mechanistic pathway for aminobenzoate analysis via LC-MS (native) vs. GC-MS (derivatized).

Strategic Recommendations & Conclusion

Selecting the right mass spectrometry platform for analyzing aminobenzoate reaction mixtures dictates not only laboratory throughput but data fidelity.

Recommendation for LC-MS/MS: Deploy LC-MS/MS when tracking high-throughput reaction kinetics, enzymatic assays, or physiological metabolism where the sample matrix is aqueous. The ability to utilize soft ionization (ESI) without chemical derivatization bypasses time-consuming prep workflows, while MRM provides necessary quantitative precision.

Recommendation for GC-MS: Default to GC-MS when structural elucidation of unknowns or strict isomer differentiation is required. While derivatization adds labor, the hard ionization (EI) produces intense, repeatable fragment ions allowing analysts to observe critical "ortho" and "para" effects required to definitively resolve complex, isobaric aminobenzoate isomers that LC-MS might misassign.

References

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom (PubMed Central).[Link]

  • Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. Journal of Chromatography B (PubMed).[Link]

  • Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry. Analytical and Bioanalytical Chemistry (PubMed).[Link]

  • 4-Aminobenzoic-2,3,5,6-d4 Acid | CAS 350820-01-8 (Isotope Internal Standards). Resolve Mass Spectrometry Resources.[Link]

Sources

Comparing the efficacy of different palladium catalysts for cyclopropyl introduction

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standardization

Executive Summary & The Mechanistic Challenge

The introduction of a cyclopropyl motif into an aryl or heteroaryl core is a fundamental transformation in modern medicinal chemistry. Cyclopropyl groups uniquely improve an Active Pharmaceutical Ingredient's (API) metabolic stability, lower its lipophilicity relative to larger alkyl groups, and impose a precise conformational restriction[1].

However, the Suzuki-Miyaura cross-coupling of cyclopropylboronic acids is notoriously challenging. As a Senior Application Scientist, I often see discovery workflows fail at this exact junction. The causality is twofold:

  • Sluggish Transmetalation: The high s-character of the cyclopropyl carbon-boron bond renders it significantly less nucleophilic than standard arylboronic acids, causing the transmetalation step to become the mechanistic bottleneck.

  • Competitive Protodeboronation: Due to this slow transmetalation, legacy protocols that attempt to force the reaction by applying high heat (80–100 °C) simply accelerate the base-catalyzed hydrolysis of the boronic acid (protodeboronation), killing the reaction before product formation[2].

To solve this, the catalytic system must undergo rapid oxidative addition and drive transmetalation at ambient or near-ambient temperatures [3].

Mechanistic Causality: Overcoming the Transmetalation Bottleneck

The objective is to win the kinetic race between cross-coupling and reagent degradation. Legacy catalysts like


 exist as resting 18-electron or 16-electron species and require high thermal energy to dissociate ligands and generate the active 

catalyst.

In contrast, next-generation precatalysts—such as the Buchwald G3/G4 series or Cy-cBRIDP—leverage highly electron-rich, sterically demanding biaryl phosphine ligands. When activated by mild base, they rapidly collapse into a highly reactive, 12-electron monoligated


 active species at room temperature[3]. This specialized geometry not only accelerates oxidative addition but forces the cyclopropyl and aryl groups into close spatial proximity, driving reductive elimination forward to clear the catalytic cycle.

G PdPre Buchwald Precatalyst (Stable Pd(II) G3) Pd0 L1Pd(0) Species (12-Electron) PdPre->Pd0 Mild Base Activation PdII_Ox L1Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_Ox Fast at RT PdII_Trans L1Pd(II)(Ar)(cPr) Transmetalation PdII_Ox->PdII_Trans Rate-Limiting Step (Requires PTC/Base) Prod Ar-cPr Product Reductive Elimination PdII_Trans->Prod Sterically Driven Prod->Pd0 Catalyst Turnover

Catalytic cycle of Pd-mediated cyclopropylation emphasizing the transmetalation bottleneck.

Quantitative Comparison of Catalyst Efficacy

When selecting a catalyst, empirical data dictates that systems prone to delayed activation will inevitably yield low cyclopropyl incorporation. The table below consolidates the efficacy of common catalytic systems deployed for cyclopropyl introduction[4][5].

Catalyst SystemLigand TypeOptimal TempTransmetalation KineticsDeboronation RiskRelative Yield (Cyclopropylation)

Tetrakis (Monodentate)80–100 °CSluggishCritical Low (Typically < 30%)

Bidentate70–90 °CModerateHighModerate (40–60%)
Cy-cBRIDP Pd Bulky Monodentate40–60 °CFastLowHigh (75–85%)
XPhos Pd G3 Buchwald Biaryl20–40 °CVery Fast Minimal Excellent (> 90%)

Key Takeaway: XPhos Pd G3 and Cy-cBRIDP stand out as the optimal choices. By operating effectively at 20–40 °C, they entirely bypass the thermal threshold where cyclopropylboronic acid rapidly degrades[2][4].

Self-Validating Experimental Protocol

To ensure reproducibility across drug discovery campaigns, this protocol relies on an aqueous biphasic system with a Phase Transfer Catalyst (PTC). Recent mechanistic studies demonstrate that PTCs can shift the transmetalation pathway directly to a boronate-based mechanism, resulting in up to a 12-fold rate enhancement[6].

This methodology uses in-process analytical gating (LC-MS) to self-validate that the precatalyst activated correctly and that transmetalation is outpacing degradation.

Workflow Step1 1. Deoxygenation (Argon Purge) Step2 2. XPhos Pd G3 Activation Step1->Step2 Step3 3. Biphasic Coupling (K3PO4, 40°C) Step2->Step3 Step4 4. LC-MS Validation (Check Deboronation) Step3->Step4

Self-validating biphasic workflow for ambient-temperature palladium-catalyzed cyclopropylation.

Step-by-Step Biphasic Cyclopropylation

Target: Generalized Aryl Halide to Aryl-Cyclopropane

1. Reaction Preparation & Oxygen Exclusion

  • Action: In an oven-dried vial, combine the Aryl Halide (1.0 equiv), Cyclopropylboronic Acid (1.5 equiv), and XPhos Pd G3 (2 mol%).

  • Causality: A slight excess of the boronic acid buffers against trace degradation. XPhos Pd G3 is bench-stable, but rigorous degassing of the system is required once solvent is added to prevent oxidation of the intermediate

    
     species.
    

2. Solvent Addition & Base Introduction

  • Action: Add degassed Toluene (0.2 M relative to Ar-X). Add a solution of aqueous

    
     (0.5 M, 3.0 equiv) and Tetra-n-butylammonium bromide (TBAB, 5 mol%).
    
  • Causality:

    
     is the optimal base; it is strong enough to form the reactive "ate" complex with the boronic acid, but mild enough to avoid hydrolyzing sensitive functional groups. The TBAB (PTC) shuttles the boronate into the organic layer, dramatically enhancing the transmetalation rate[6].
    

3. Incubation & Activation

  • Action: Stir vigorously at 40 °C. The biphasic mixture requires high-shear stirring (> 800 rpm) to maximize interfacial surface area.

4. In-Process Validation (The Gating Step)

  • Action: At exactly 30 minutes, pause stirring, allow phases to separate, and take a 5 µL aliquot of the organic layer for LC-MS analysis.

  • Validation Logic:

    • Observation A (Success): Complete consumption of Ar-X and dominant Ar-cPr mass. Proceed to workup.

    • Observation B (Failure - High Protodeboronation): Significant Ar-X remains, but no cyclopropylboronic acid is left. This indicates base concentration was too high or temperature spiked.

    • Observation C (Failure - No Activation): Both starting materials remain intact. This suggests oxygen poisoning of the precatalyst.

5. Quench & Isolation

  • Action: Dilute with EtOAc and water. Separate the organic layer, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography to isolate the target cyclopropylated API intermediate[5].
    

References[4] A Comparative Analysis of Cy-cBRIDP Catalysts in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

Sources

Spectroscopic comparison of starting material and final product

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Reaction Monitoring: A Spectroscopic Comparison of Starting Material to Final Product Conversion

In process chemistry and drug development, determining the precise kinetic conversion of starting materials to an Active Pharmaceutical Ingredient (API) requires moving beyond offline, endpoint-only assays like HPLC. Modern Process Analytical Technology (PAT) focuses on gathering real-time kinetic data to establish a "molecular video" of the reaction path[1].

As a Senior Application Scientist, selecting the correct spectroscopic technique is not merely about identifying a molecule, but understanding the chemical microenvironment and physical dynamics of your reaction. Below, we objectively compare three premier PAT modalities—In Situ FTIR, Portable Raman, and Benchtop NMR—outlining the causality behind their selection, performance metrics, and how to construct a self-validating system for kinetic elucidation.

The Physics of Conversion: Methodological Comparison

To successfully track a reaction from starting material to final product, you must target specific physical phenomena associated with bond formation and cleavage. The selection of your spectroscopic tool is entirely dictated by these structural shifts.

In Situ FTIR Spectroscopy (Attenuated Total Reflection)

FTIR measures the absorption of infrared light by detecting changes in a molecule’s dipole moment (2)[2].

  • Mechanistic Rationale : As starting materials like amines and carboxylic acids fuse into an amide, the highly polar C=O and N-H bonds exhibit dramatic dipole shifts. An inline ATR-FTIR probe excels at tracking these polar intermediates in real-time[1].

  • Limitations : Because water molecules possess immense dipole moments, aqueous solvents will strongly absorb IR light, effectively "blinding" the sensor to underlying API peaks[2].

Portable Raman Spectroscopy

Conversely, Raman spectroscopy relies on the inelastic scattering of a monochromatic laser, detecting changes in a molecule's polarizability rather than its charge distribution (2)[2].

  • Mechanistic Rationale : Because water is highly polar but has low polarizability, it is practically invisible in a Raman spectrum. This makes Raman the definitive choice for monitoring starting material consumption in aqueous pharmaceutical processes or cross-coupling reactions rich in non-polar aromatic rings (C=C, C-S bonds) (3)[3].

  • Limitations : High-energy lasers can induce strong background fluorescence from impurities, obscuring the scattering signals.

Benchtop NMR Spectroscopy

Operating via nuclear magnetic resonance, Benchtop NMR directly tracks nuclear spin transitions (e.g., ^1H, ^19F, ^11B) in the magnetic field.

  • Mechanistic Rationale : Optical techniques (FTIR/Raman) require extensive chemometric calibration curves (e.g., Partial Least Squares) to infer concentration. NMR circumvents this entirely; the integral of the spectral peak is directly and universally proportional to the molar concentration of the species. Benchtop NMR can even resolve reaction kinetics simultaneously across biphasic systems (organic/aqueous phase boundaries) without sample workup (4)[4].

Quantitative Performance Comparison

To facilitate equipment selection based on analytical requirements, the functional limits of each technique are summarized below:

Analytical TechniqueOperational PrinciplePrimary Structural TargetsCalibration RequirementMatrix Blind Spots
In Situ FTIR (ATR) Dipole moment shiftsPolar bonds (C=O, O-H, N-H)High (Requires PLS modeling)Aqueous environments (Water absorbs IR)
Portable Raman Polarizability shiftsNon-polar bonds, Aromatic ringsHigh (Requires PLS modeling)Highly fluorescent matrices
Benchtop NMR Nuclear spin trackingComplete framework (^1H, ^19F)None (Absolute molar integrality)Peak overlap in low-field ^1H spectra

Experimental Protocol: Establishing a Self-Validating Monitoring System

In rigorous process development, a single analytical modality is prone to modeling bias. To establish a self-validating system , we design a methodology where optical spectroscopy is orthogonally verified by magnetic resonance in real-time. This guarantees that any starting material depletion observed is mathematically anchored to an absolute truth.

Objective : Monitor the conversion of a cross-coupling amidation reaction.

  • Step 1: Reactor and Flow Loop Integration

    • Procedure: Equip a continuous flow or batch reactor with an inline ATR-FTIR probe. Simultaneously, attach a micro-fluidic bypass loop that constantly pumps a fraction of the reaction mixture through a Benchtop NMR spectrometer.

    • Causality: Pumping the live mixture through orthogonal detectors ensures both instruments observe the exact same thermodynamic and kinetic states, eliminating sampling latency.

  • Step 2: Absolute Baseline Acquisition (T=0)

    • Procedure: Prior to introducing the catalyst, acquire the baseline spectra of the starting materials.

    • Causality: Benchtop NMR provides absolute molar quantification without reference standards[4]. The NMR data instantly establishes the "true" concentration of the starting material, which is fed into the FTIR’s software to auto-calibrate its optical absorption model, bypassing hours of offline HPLC calibration.

  • Step 3: Reaction Initiation and Multi-Nuclear Tracking

    • Procedure: Introduce the catalyst. Monitor the depletion of the starting material via FTIR (tracking the disappearance of the O-H/amine stretching bands) while tracking the emergence of the final product via NMR (mapping the distinct chemical shifts of the newly formed amide protons).

    • Causality: If an unpredicted intermediate forms (e.g., a transient diazonium salt[1]), FTIR will detect a new dipole vibration. The NMR will structurally elucidate this peak on the fly, confirming whether it is an intermediate or an off-target impurity.

  • Step 4: Orthogonal Kinetic Synthesis

    • Procedure: Overlay the kinetic conversion rates derived from the FTIR PLS model with the direct integral ratios from the Benchtop NMR.

    • Causality: The system validates itself. If the FTIR model's predicted yield drifts from the NMR’s absolute molar integrals, the user instantly knows the optical model has been compromised by matrix interference (such as viscosity changes or localized precipitation), ensuring unquestionable data integrity.

Workflow Visualization

MonitoringWorkflow SM Starting Materials (API Precursors) Reactor Continuous Flow Reactor (Self-Validating Design) SM->Reactor Substrate Input FTIR FTIR Spectroscopy (Dipole Tracking) Reactor->FTIR In Situ ATR Raman Raman Spectroscopy (Polarizability Tracking) Reactor->Raman Fiber-Optic Probe NMR Benchtop NMR (Spin Tracking) Reactor->NMR Continuous Flow Bypass Data Orthogonal Kinetics (Model Validation) FTIR->Data PLS Model Raman->Data PLS Model NMR->Data Absolute Molarity Product Final API Product Data->Product Yield Confirmation

Orthogonal, self-validating workflow for starting material to final product spectroscopic monitoring.

References

  • Title: In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Source: nih.gov.
  • Title: Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. Source: magritek.com.
  • Title: Comparing FTIR and Raman Spectroscopy with Amplifi ID for Drug Checking. Source: spectraplasmonics.com.
  • Title: The Versatility of Portable Raman in Process Development. Source: spectroscopyonline.com.

Sources

Benchmarking the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-Amino-3-cyclopropylbenzoic acid (Molecular Formula: C10H11NO2, Monoisotopic Mass: 177.08 Da) is a privileged structural motif in modern drug discovery[1]. The distinctive placement of the cyclopropyl group ortho to the anilino amine imparts targeted conformational constraints, functioning as an optimal bioisostere to modulate steric bulk without drastically inflating lipophilicity. This compound is heavily leveraged as a building block for novel kinase inhibitors and anti-inflammatory agents targeting complex biological pathways[2].

Historically, synthesizing this molecule involved extensive, low-efficiency step-wise methodologies characterized by transient functional group protections to survive palladium-catalyzed cross-couplings[3]. As a Senior Application Scientist, my objective in this guide is to benchmark a classical multi-step literature approach against an advanced, streamlined direct-coupling protocol. By analyzing thermodynamic and kinetic rationales, we aim to validate a superior synthetic strategy that drastically improves yield, reduces process mass intensity (PMI), and accelerates discovery timelines.

Synthetic Methodologies: Literature vs. Optimized Approach

The Traditional Literature Route (Protection-Dependent)

Standard academic and patent literature typically initiates the synthesis from commercially available 4-aminobenzoic acid. The workflow involves bromination, followed immediately by an esterification step (typically with MeOH/H₂SO₄) to mask the carboxylic acid functionality[3]. This is critical in traditional methodology, as unprotected carboxylic acids and free amines frequently sequester active Pd species or poison older-generation catalysts like Pd(dppf)Cl₂[4]. Following the Suzuki-Miyaura coupling to install the cyclopropyl group, a final base-mediated hydrolysis (e.g., using LiOH) is required to unveil the target compound[5].

The Optimized Direct Route (Catalyst-Driven)

By leveraging advanced organometallic principles, we have engineered an optimized workflow that eliminates the need for esterification and subsequent deprotection. Commencing from 4-amino-3-bromobenzoic acid, the direct route utilizes an advanced Buchwald palladacycle precatalyst (such as XPhos Pd G3). The massive steric bulk and electron density of the XPhos ligand kinetically protect the active Pd(0) center from the basic free amine, while the precisely tuned biphasic solvent system and basic environment prevent proto-deborylation of the cyclopropylboronic acid[2].

SynthComparison cluster_lit Traditional Literature Route cluster_opt Optimized Direct Route LitSM 4-Aminobenzoic Acid LitStep1 Bromination (NBS) LitSM->LitStep1 LitStep2 Esterification (MeOH) LitStep1->LitStep2 LitStep3 Suzuki Coupling (Pd(dppf)Cl2) LitStep2->LitStep3 LitStep4 Hydrolysis (LiOH) LitStep3->LitStep4 LitProd Target Compound LitStep4->LitProd OptSM 4-Amino-3-bromobenzoic Acid OptStep1 Direct Suzuki Coupling (XPhos Pd G3) OptSM->OptStep1 OptProd Target Compound OptStep1->OptProd

Comparative workflow of step-wise literature methods versus optimized direct cross-coupling.

Mechanistic Insights & Causality

To understand the viability of the optimized method, we must isolate the variables of the[3]. The successful direct cross-coupling of an unprotected amino acid depends heavily on mitigating off-cycle palladium resting states.

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Pd0->OxAdd Ar-Br insertion PdII Pd(II) Complex Ar-Pd(XPhos)-Br OxAdd->PdII TransMet Transmetalation PdII->TransMet Cyclopropyl-B(OH)2 PdII2 Pd(II) Complex Ar-Pd(XPhos)-Cyclopropyl TransMet->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Regeneration Product Product Release RedElim->Product

Catalytic cycle of the direct Suzuki-Miyaura coupling demonstrating causality of step design.

Causality in Action:

  • Precatalyst Activation : XPhos Pd G3 undergoes rapid activation at mild temperatures, deploying the mono-ligated Pd(0)-XPhos species. This immediate generation prevents the primary amine of the substrate from coordinating irreversibly to multi-ligated or naked Pd systems.

  • Transmetalation Dynamics : Cyclopropylboronic acids are notoriously susceptible to proto-deborylation (yielding cyclopropane gas). By ensuring an aqueous alkaline environment utilizing K₃PO₄, we facilitate the generation of the highly nucleophilic boronate without hydrolytically destroying our solvent system[2].

Benchmarking Quantitative Data

The table below contrasts experimental outcomes, clearly demonstrating the superiority of the optimized route regarding both process efficiency and environmental impact.

Performance MetricTraditional Literature Route[3]Optimized Direct Route
Starting Material 4-Aminobenzoic Acid4-Amino-3-bromobenzoic Acid
Total Linear Steps 41
Overall Yield ~40-45%>85%
Reaction Time 48-72 hours<8 hours
Pd Loading 5-10 mol% (Pd(dppf)Cl₂)2-3 mol% (XPhos Pd G3)
Intermediate Isolations 3 chromatographic purifications0 (Direct Precipitation)

Self-Validating Experimental Protocols

Protocol A: The Literature Standard (Reference Benchmark)

Note: This is a consolidated summary of the classical approach[4].

  • Bromination : React 4-aminobenzoic acid with NBS (1.05 eq) in DMF at 0°C. Isolate via aqueous workup.

  • Esterification : Dissolve the crude intermediate in MeOH. Add catalytic H₂SO₄ and reflux for 16 hours. Purify via column chromatography to afford methyl 4-amino-3-bromobenzoate.

  • Suzuki Coupling : Combine the ester, cyclopropylboronic acid (1.5 eq), and K₂CO₃ with Pd(dppf)Cl₂ in a Dioxane/H₂O mixture. Reflux at 80°C for 12 hours.

  • Hydrolysis : Treat the resulting ester with LiOH in THF/Water[4]. Acidify to pH 4-5 to precipitate the target 4-amino-3-cyclopropylbenzoic acid[5].

Protocol B: Optimized Direct Suzuki-Miyaura Coupling

This protocol serves as a standalone, self-validating system prioritizing high-throughput execution.

Reagents & Equipment:

  • 4-Amino-3-bromobenzoic acid (1.0 eq, 10 mmol)

  • Cyclopropylboronic acid (1.5 eq, 15 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq, 30 mmol)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • Toluene / Water (4:1 v/v, 0.2 M)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: To a rigorously dried Schlenk flask, add 4-amino-3-bromobenzoic acid, cyclopropylboronic acid, and K₃PO₄. Causality: The 1.5 eq excess of the boronic acid mathematically compensates for trace proto-deborylation, ensuring complete conversion of the bromide[2].

  • Catalyst Integration: Add XPhos Pd G3. Causality: The G3 palladacycle provides an inner-sphere mesylate that acts as an internal base, initiating immediate catalyst activation at room temperature to outcompete any substrate-induced poisoning.

  • Degassing Protocol: Add the Toluene/Water solvent mixture. Degas the suspension via the freeze-pump-thaw method (3 cycles) or aggressive argon sparging for 15 minutes. Causality: Strict anaerobic conditions are mandatory; ambient oxygen will rapidly oxidize the electron-rich XPhos ligand into an inert phosphine oxide, halting the catalytic cycle.

  • Thermal Execution: Heat the sealed vessel to 90°C and stir vigorously (800 RPM) for 6 hours. Causality: High stirring rates are crucial to maximize the interfacial surface area of the biphasic Toluene/Water system, as transmetalation heavily relies on phase-transfer dynamics.

  • Validation Checkpoint: Perform an LC-MS analysis of an aliquot. The reaction is self-validated as complete when the starting bromide mass peak (m/z [M+H]⁺ = 216/218) shifts entirely to the product peak (m/z [M+H]⁺ = 178)[1].

  • Isolation & Workup: Cool the mixture to ambient temperature. Separate the aqueous phase (which contains the deprotonated product) and wash it once with diethyl ether to remove phosphine ligand residues and biphenyl byproducts.

  • Isoelectric Precipitation: Carefully acidify the aqueous layer with 1M HCl to a pH of ~4.5. Causality: This precise pH matches the isoelectric point of the zwitterionic amino acid, collapsing its solubility and initiating the precipitation of highly pure product without necessitating complex chromatography[2]. Filter, wash with cold water, and dry under high vacuum.

Conclusion

When benchmarking against conventional multi-step procedures, the Direct Cross-Coupling methodology demonstrates decisive superiority in synthesizing 4-Amino-3-cyclopropylbenzoic acid. By utilizing rationally selected precatalysts to bypass archaic protection/deprotection paradigms, researchers can maximize synthetic throughput, eliminate toxic solvent waste streams, and isolate the compound through simple isoelectric precipitation.

References

  • 4-amino-3-cyclopropylbenzoic acid (C10H11NO2) . PubChemLite.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-amino-3-cyclopropylbenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative handling and operational guide on Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (CAS: 2044702-51-2), designed for researchers and scientists integrating this crucial intermediate into multi-step drug development workflows.

Executive Summary

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is a highly specialized functionalized building block primarily utilized in the synthesis of 4-amino-3-cyclopropylbenzoic acid derivatives via saponification[1]. Because it is an active pharmaceutical intermediate isolated as a hydrochloride salt, it presents unique physicochemical hazards. This guide delineates the causality behind required Personal Protective Equipment (PPE), engineering controls, and self-validating operational protocols to ensure absolute safety and workflow fidelity.

Physicochemical and Hazard Profiling

To design an effective safety matrix, we must first analyze the fundamental properties of the compound. All quantitative hazard and structural data are summarized below for immediate risk assessment[2].

Table 1. Physicochemical Properties & Hazard Profile

ParameterValue / DescriptionOperational Implication
CAS Number 2044702-51-2Unique identifier for precise SDS tracking.
Molecular Weight 227.69 g/mol Required for precise stoichiometric calculations[2].
Physical Form Solid (Powder)High risk of aerosolization and inhalation during transfer.
Signal Word Warning (GHS07)Mandates strict adherence to Category 2/3 hazard controls.
H-Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.
Key P-Statements P261, P280, P305+P351+P338Avoid breathing dust; wear eye/skin protection; dedicated eye wash needed.

Table 2. Downstream Operational Parameters (Saponification Reaction) Contextualizing the chemical environment in which this compound is most frequently handled[1][3].

StepReagents & SolventsTypical ConditionsTarget Product
Ester Hydrolysis NaOH or LiOH (3-5 eq), MeOH/H₂OStir at RT or 40-50 °C for 2-4 hrsSoluble Sodium/Lithium Salt
Acidification 1 M HCl (aqueous)Titrate to pH 4-5 at RT4-Amino-3-cyclopropylbenzoic acid

The E-E-A-T Rationale for PPE Selection

Do not rely on habitual PPE selection. The physical state and chemical nature of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride dictate a targeted defense strategy based on causal mechanisms.

  • Eye Protection (Chemical Splash Goggles): Standard safety glasses are insufficient. Causality: The compound is an irritating solid (H319) and a hydrochloride salt. If airborne dust contacts the eye, it will rapidly dissolve in the aqueous tear fluid, dropping the localized pH and causing immediate, severe irritation. Unvented or indirect-vented chemical splash goggles are mandatory to prevent dust ingress.

  • Hand Protection (Nitrile Gloves, ≥0.12 mm): Causality: The H315 designation indicates skin irritation. Sweat on the hands can dissolve the HCl salt, forming an acidic micro-environment on the skin surface. Nitrile provides a superior non-permeable barrier compared to latex. When proceeding to downstream saponification, nitrile also affords excellent incidental splash protection against the methanol/water and strong bases (NaOH) used in the reaction[1].

  • Respiratory & Engineering Controls: Causality: H335 (May cause respiratory irritation) strictly prohibits open-bench weighing. Handling must be confined to a certified chemical fume hood to prevent particulate inhalation (P261). If bulk transfer outside a hood is absolutely required, a NIOSH-approved N95 or P100 particulate respirator must be donned.

Self-Validating Standard Operating Procedures

A robust laboratory protocol must be self-validating—meaning any failure in the containment or reaction is immediately physically obvious to the operator before it becomes a hazard.

Protocol 1: Safe Donning & Containment Verification
  • Glove Integrity Check: Before donning, capture ambient air within the nitrile glove, twist the cuff to seal, and compress. Validation: The glove must maintain pressure. Deflation indicates a pinhole leak, prompting immediate disposal.

  • Draft-Free Containment Check: Turn on the fume hood. Tape a small strip of Kimwipe to the bottom edge of the sash. Validation: The inward flutter of the tissue provides continuous, visual confirmation of the negative pressure required to contain H335 respiratory irritants. Don splash goggles and button the flame-resistant lab coat entirely.

Protocol 2: Gravimetric Transfer of the Solid Hydrochloride Salt
  • Preparation: Place an anti-static weighing boat on the analytical balance inside the verified fume hood.

  • Equilibration: Carefully open the reagent bottle. Validation: Inspect the threads of the cap. A clean thread indicates the seal was maintained; crusting indicates potential moisture exposure which could affect stoichiometric purity (MW 227.69)[2].

  • Transfer: Use a grounded, stainless-steel spatula to transfer the required mass. Seal the primary container immediately after use (P403+P233).

Protocol 3: Integration into the Saponification Workflow

This protocol details the conversion of the intermediate into 4-Amino-3-cyclopropylbenzoic acid[1][3].

  • Dissolution: In a round-bottom flask inside the fume hood, dissolve the weighed methyl 4-amino-3-cyclopropylbenzoate hydrochloride (1.0 eq) in a 2:1 mixture of methanol and water.

  • Base Addition: Slowly add sodium hydroxide (3.0 to 5.0 eq). Validation: A slight exotherm confirms the neutralization of the hydrochloride salt and the initiation of the base-catalyzed ester hydrolysis.

  • Reflux & Monitoring: Heat to 40-50 °C for 2-4 hours. Monitor via TLC (hexane/ethyl acetate) until the starting material spot disappears.

  • Work-up & Acidification: Cool to room temperature, remove methanol under reduced pressure. Dilute the remaining aqueous layer with water. Slowly add 1 M HCl until the pH reaches 4-5.

  • Product Isolation: Validation: The sudden formation of a dense precipitate visually confirms successful deprotection, as the free carboxylic acid is insoluble in the weakly acidic aqueous medium. Filter, wash with cold water, and dry under vacuum[3].

Spill Response & Disposal Protocols

  • Solid Spills: Do not sweep dry, as this aerosolizes the H335 irritant. Dampen a disposable absorbent pad with water or a dilute neutralizing buffer (e.g., sodium bicarbonate solution) to solubilize and capture the hydrochloride salt powder safely.

  • Waste Disposal (P501): Place all contaminated wipes, empty vials, and filtration waste into a distinctly labeled, sealed hazardous waste container designated for halogenated organic waste. Do not mix with strong oxidizers.

Visualizing the Safety & Operational Workflow

G A Hazard Assessment Confirm H315, H319, H335 B Engineering Controls Verify Fume Hood Flow A->B C PPE Donning Nitrile Gloves & Splash Goggles B->C D Compound Handling Gravimetric Transfer C->D E Synthesis Integration Saponification (NaOH/MeOH) D->E F Decontamination Aqueous Wash & Disposal E->F

Safe handling and synthesis workflow for methyl 4-amino-3-cyclopropylbenzoate HCl.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.